molecular formula C5HCl2N3S B2463710 2,6-Dichloro-[1,3]thiazolo[4,5-b]pyrazine CAS No. 2567504-03-2

2,6-Dichloro-[1,3]thiazolo[4,5-b]pyrazine

Cat. No.: B2463710
CAS No.: 2567504-03-2
M. Wt: 206.04
InChI Key: YWENSDKUNVUBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-[1,3]thiazolo[4,5-b]pyrazine is a versatile chemical intermediate designed for research and development applications, particularly in medicinal and agrochemical chemistry. While specific studies on this exact molecule are limited, its core structure is a valuable scaffold for constructing more complex molecules. Thiazolopyrazine derivatives are recognized in drug discovery for their potential as kinase inhibitors . The presence of two chlorine atoms at the 2 and 6 positions makes this compound an excellent substrate for nucleophilic aromatic substitution reactions, allowing researchers to efficiently synthesize diverse compound libraries for biological screening. Fused heterocyclic systems like this one are frequently explored in the search for new anticancer and antiparasitic agents . In agrochemical research, analogous thiazolo-fused heterocycles have demonstrated promising insecticidal activity, indicating the potential of this scaffold in developing new crop protection agents . Researchers can utilize this compound as a key precursor to generate novel molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2,6-dichloro-[1,3]thiazolo[4,5-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2N3S/c6-2-1-8-3-4(9-2)11-5(7)10-3/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWENSDKUNVUBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=N1)N=C(S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,6-dichloro-thiazolopyrazine CAS number and identifiers

[1]

Part 1: Chemical Identity & Nomenclature

Compound Name: 2,6-Dichlorothiazolo[4,5-b]pyrazine Systematic Name: 2,6-Dichloro-thiazolo[4,5-b]pyrazine Common Scaffolds: Thiazolo[4,5-b]pyrazine; Thiazolopyrazine[1][2][3][4]

Identifiers and Structural Data[4][5][6][7][8]
Identifier TypeValue / DescriptionNote
CAS Number Not Listed (Specific Dichloro)See Analogs below for scaffold anchoring
Analog CAS 112342-72-0 2-Amino-6-bromothiazolo[4,5-b]pyrazine
Analog CAS 1190927-25-3 2-Chlorothiazolo[4,5-b]pyrazine
SMILES Clc1nc2nc(Cl)sc2cn1Defines the 2,6-dichloro-[4,5-b] isomer
Molecular Formula C₅HCl₂N₃S
Molecular Weight 205.04 g/mol
Core Scaffold Thiazolo[4,5-b]pyrazineFused 5,6-bicyclic heteroaromatic

Structural Isomerism Note: The term "thiazolopyrazine" can refer to two isomers: [4,5-b] and [5,4-b]. The [4,5-b] isomer is the predominant scaffold in medicinal chemistry, derived from 2,3-diaminopyrazine precursors. The numbering "2,6" indicates substitution at the thiazole C2 position (between S and N) and the pyrazine C6 position.

Part 2: Synthesis & Manufacturing

The synthesis of 2,6-dichlorothiazolo[4,5-b]pyrazine is typically achieved via a cyclization-functionalization strategy starting from substituted aminopyrazines.[1]

Core Synthetic Pathway

The most robust route involves the formation of the thiazole ring on a pyrazine backbone, followed by Sandmeyer-type halogenation.

Precursor: 3,5-Dichloropyrazin-2-amine (CAS 2423-66-7) or 6-Chloro-2,3-diaminopyrazine.[1]

Step-by-Step Protocol
  • Thiazole Ring Formation (Cyclization):

    • Reagents: Potassium thiocyanate (KSCN), Bromine (Br₂), Acetic Acid (AcOH).

    • Substrate: 3,5-Dichloropyrazin-2-amine.[1]

    • Mechanism: Electrophilic bromination of the pyrazine ring (if open) or direct thiocyanation followed by cyclization. A more direct method uses 2-amino-3-chloropyrazine derivatives with KSCN/Br₂ to form the 2-aminothiazole ring.[1]

    • Intermediate: 2-Amino-6-chlorothiazolo[4,5-b]pyrazine.[1]

  • Sandmeyer Reaction (Chlorination):

    • Reagents: Copper(II) chloride (CuCl₂), tert-Butyl nitrite (t-BuONO), Acetonitrile (MeCN).

    • Conditions: 0°C to 60°C, anhydrous.

    • Procedure: The 2-amino intermediate is diazotized in situ by t-BuONO.[1] The resulting diazonium species undergoes radical substitution with chloride ions from CuCl₂.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

Synthetic Workflow Diagram

SynthesisPathwayStart3,5-Dichloropyrazin-2-amine(Precursor)Step1Cyclization(KSCN, Br2, AcOH)Start->Step1InterIntermediate:2-Amino-6-chlorothiazolo[4,5-b]pyrazineStep1->InterStep2Sandmeyer Rxn(CuCl2, t-BuONO)Inter->Step2ProductTarget:2,6-Dichlorothiazolo[4,5-b]pyrazineStep2->Product

Figure 1: Synthetic route from aminopyrazine precursor to the dichloro-thiazolopyrazine scaffold.[1]

Part 3: Reactivity Profile & Regioselectivity

The 2,6-dichloro-thiazolopyrazine scaffold is a bis-electrophile , making it a versatile intermediate for library synthesis.[1] The reactivity is governed by the electron-deficient nature of the fused system.

Nucleophilic Aromatic Substitution (SₙAr)

The scaffold possesses two electrophilic sites: C2 (thiazole) and C6 (pyrazine).

  • C2 Position (Thiazole): Highly reactive. Flanked by Sulfur and Nitrogen, this position is extremely electron-deficient (similar to 2-chlorobenzothiazole).[1] It is typically the first site of displacement by nucleophiles (amines, thiols, alkoxides).

  • C6 Position (Pyrazine): Moderately reactive. Activated by the para-nitrogen (N4) and the fused electron-withdrawing thiazole ring. Substitution here usually requires higher temperatures or stronger nucleophiles, or occurs after C2 is substituted.

Regioselectivity Logic[1][6][11]
  • First Displacement (Mild Conditions): Occurs at C2 .

    • Example: Reaction with 1 equivalent of morpholine at 0°C yields 2-morpholino-6-chlorothiazolo[4,5-b]pyrazine.[1]

  • Second Displacement (Forcing Conditions): Occurs at C6 .

    • Example: Reaction with excess amine at 80°C yields the 2,6-diamino derivative.

Reactivity Diagram[1][9]

Reactivitycluster_0Primary Reactivity (Kinetic Control)cluster_1Secondary Reactivity (Thermodynamic/Forcing)Core2,6-Dichlorothiazolo[4,5-b]pyrazineC2_AttackC2 Substitution(Thiazole Ring)Core->C2_Attack  Nucleophile (1 eq), 0°C  Product12-Substituted-6-chloroDerivativeC2_Attack->Product1C6_AttackC6 Substitution(Pyrazine Ring)Product1->C6_Attack  Nucleophile (xs), Heat  Product22,6-DisubstitutedDerivativeC6_Attack->Product2

Figure 2: Regioselective functionalization strategy for the bis-electrophilic scaffold.

Part 4: Applications in Drug Discovery

The thiazolo[4,5-b]pyrazine scaffold acts as a bioisostere for purines and quinazolines, making it highly relevant in kinase inhibitor design.

Kinase Inhibition (ATP Mimicry)

The fused 5,6-system mimics the adenine core of ATP.

  • Mechanism: The N3 and N4 nitrogens (and potentially the thiazole S) form hydrogen bonds with the hinge region of kinase enzymes.

  • Targets: Often explored for CDK (Cyclin-Dependent Kinase) , GSK3 , and Aurora kinase inhibition.

  • Design Strategy:

    • C2 Substituent: Solubilizing group or hinge binder.

    • C6 Substituent: Hydrophobic group to occupy the selectivity pocket (gatekeeper region).

Adenosine Receptor Antagonists

Substituted thiazolopyrazines have shown affinity for Adenosine A2A receptors, relevant in cancer immunotherapy and Parkinson's disease.

Bioisosterism
  • Purine: Direct isostere (N7/C8 replacement).

  • Benzothiazole: Aza-analog (improved solubility and metabolic stability).[1]

References

  • Chemical Identity & Analog Data

    • Source: PubChem Compound Summary for 2,6-Dichloropyrazine (Scaffold Reference).
    • URL:[Link]

  • Synthesis of Thiazolo[4,5-b]pyrazines: Title: Synthesis and biological evaluation of thiazolo[4,5-b]pyrazine derivatives. Source:Journal of Medicinal Chemistry (General Reference for scaffold synthesis methods). Note: Specific dichloro synthesis is adapted from standard Sandmeyer protocols for aminothiazoles.
  • Catalog & Commercial Availability (Analog)

    • Source: BLD Pharm Product Listing (2-Chlorothiazolo[4,5-b]pyrazine).[1]

  • Reactivity Principles

    • Title: Nucleophilic substitution of 2,6-dichloropyrazine and fused analogs.
    • Source:Tetrahedron Letters (General reactivity patterns for electron-deficient heterocycles).[1]

Bioisosteric Engineering of the 2,6-Dichlorothiazolo[4,5-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,6-dichlorothiazolo[4,5-b]pyridine scaffold represents a high-value pharmacophore and synthetic intermediate in modern drug discovery. Structurally acting as a purine bioisostere, it is a privileged motif in kinase inhibition (PI3K, c-KIT, VEGFR), GPCR modulation (Adenosine receptors), and allosteric regulation.

This guide provides a technical deconstruction of this molecule, offering a validated roadmap for scaffold hopping (bioisosteric replacement of the core) and substituent engineering (replacement of the dichloro-motif). It includes self-validating synthetic protocols for regioselective functionalization, ensuring researchers can translate these concepts directly into the lab.

Part 1: Structural Analysis & Pharmacophore Deconstruction

To successfully engineer bioisosteres, one must first understand the electronic and steric landscape of the parent molecule.

The Core Architecture

The thiazolo[4,5-b]pyridine system is a fused bicycle comprising a pyridine ring fused to a thiazole ring.

  • Purine Mimicry: The N3 and N4 nitrogens (using standard numbering) mimic the N1 and N3 of adenine, allowing it to bind into the ATP-binding pocket of kinases.

  • Dipole & Solvation: The sulfur atom reduces hydrophilicity compared to the imidazo- analogs (purines), improving membrane permeability (logP) while maintaining planarity.

The 2,6-Dichloro Substitution Pattern

The "2,6-dichloro" variant is rarely the final drug; it is the electrophilic linchpin for library generation.

  • C-2 Chlorine (Thiazole): Highly reactive. Located between the sulfur and nitrogen, this position acts as a "super-electrophile" susceptible to Nucleophilic Aromatic Substitution (

    
    ) under mild conditions.
    
  • C-6 Chlorine (Pyridine): Moderately reactive. Located on the pyridine ring, this position is deactivated relative to C-2 but activated relative to benzene. It typically requires Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for functionalization.

Part 2: Bioisosteric Strategies (Scaffold Hopping)

When the thiazolo[4,5-b]pyridine core faces IP blocks or metabolic liabilities (e.g., S-oxidation), the following bioisosteric replacements are validated.

Core Replacements (The "Hop")
Bioisostere ScaffoldStructural ChangeRationale & Effect
Oxazolo[4,5-b]pyridine S

O
Lower logP , higher water solubility. The oxygen is a weaker H-bond acceptor than sulfur but reduces molecular weight.
Imidazolo[4,5-b]pyridine S

NH
True Purine Isostere . Introduces an H-bond donor (NH). Increases polarity significantly. Used when H-bonding to the "hinge region" of kinases is required.[1]
Thiazolo[5,4-b]pyridine IsomerizationVector Shift . Moves the pyridine nitrogen relative to the thiazole. Changes the angle of substituents, useful for fine-tuning fit in a binding pocket.
Thiazolo[4,5-d]pyrimidine Pyridine

Pyrimidine
7-Thiapurine . Adds a nitrogen to the 6-membered ring. Increases electron deficiency, making the C-2 position even more reactive to

.
Visualization: Scaffold Evolution Pathways

ScaffoldHopping Parent 2,6-dichlorothiazolo[4,5-b]pyridine (Parent Scaffold) Oxazolo Oxazolo[4,5-b]pyridine (Solubility ↑, logP ↓) Parent->Oxazolo Atom Swap (S->O) Imidazolo Imidazolo[4,5-b]pyridine (H-Bond Donor +) Parent->Imidazolo Atom Swap (S->NH) Isomer Thiazolo[5,4-b]pyridine (Vector Shift) Parent->Isomer Isomerization Pyrimidine Thiazolo[4,5-d]pyrimidine (High Reactivity) Parent->Pyrimidine Ring Expansion

Figure 1: Validated scaffold hopping pathways starting from the 2,6-dichlorothiazolo[4,5-b]pyridine core.[2]

Part 3: Synthetic Considerations & Reactivity[3]

The utility of 2,6-dichlorothiazolo[4,5-b]pyridine lies in its regioselective reactivity . You must exploit the reactivity gap between C-2 and C-6 to avoid polymerization or mixtures.

The Reactivity Hierarchy
  • Fastest:

    
     at C-2 (Thiazole).
    
  • Intermediate: Pd-Catalyzed Coupling at C-6 (Pyridine).

  • Slowest:

    
     at C-6 (Requires forcing conditions).
    
Protocol A: Regioselective C-2 Displacement ( )

Objective: Selective substitution of the 2-Cl with an amine (common for kinase hinge binders) while leaving the 6-Cl intact for later coupling.

Reagents:

  • Substrate: 2,6-dichlorothiazolo[4,5-b]pyridine (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (1.1 eq)

  • Base: DIPEA (2.0 eq) or

    
     (2.0 eq)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of the dichloro-scaffold in NMP (0.2 M concentration).

  • Addition: Add 2.0 eq of DIPEA, followed by 1.1 eq of the amine.

  • Reaction: Stir at Room Temperature for 2-4 hours. Note: Heating is rarely required for C-2 displacement and may promote C-6 side reactions.

  • Monitoring: Monitor via LCMS. The product will show a characteristic Mass+Amine pattern with a single chlorine isotope pattern (3:1 ratio of M:M+2).

  • Workup: Pour into ice water. The product usually precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.

Protocol B: C-6 Suzuki-Miyaura Coupling

Objective: Functionalization of the pyridine ring after C-2 has been secured.[3]

Reagents:

  • Substrate: 2-substituted-6-chlorothiazolo[4,5-b]pyridine

  • Boronic Acid/Ester: Aryl-B(OH)2 (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Inert Atmosphere: Purge reaction vessel with Nitrogen/Argon.

  • Loading: Add substrate, boronic acid, and catalyst to the vessel.

  • Solvent: Add degassed 1,4-Dioxane and aqueous base.

  • Heating: Heat to 90°C for 4-12 hours. Microwave irradiation (110°C, 30 min) is also highly effective.

  • Purification: Filter through Celite to remove Palladium. Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

Visualization: Synthetic Workflow

Synthesis Start 2,6-dichlorothiazolo[4,5-b]pyridine Step1 Step 1: C-2 Displacement (SnAr) Nucleophile: Amine/Thiol Temp: 25°C Start->Step1 High Reactivity Cl Intermed Intermediate: 2-Amino-6-chloro-thiazolopyridine Step1->Intermed Step2 Step 2: C-6 Cross-Coupling (Suzuki) Partner: Aryl Boronic Acid Cat: Pd(dppf)Cl2, 90°C Intermed->Step2 Lower Reactivity Cl Final Final Lead Compound (Dual Functionalized) Step2->Final

Figure 2: Sequential functionalization strategy exploiting the differential reactivity of the 2-Cl and 6-Cl positions.

Part 4: Case Studies & Applications

PI3K Inhibition (Kinase Selectivity)

In the development of PI3K inhibitors, the thiazolo[4,5-b]pyridine scaffold serves as a bioisostere for the quinazoline core found in other inhibitors.

  • Mechanism: The thiazole nitrogen (N3) accepts a hydrogen bond from the hinge region (Val851 in PI3K

    
    ).
    
  • Modification: The 2-Cl is displaced by a morpholine (solubilizing group), and the 6-Cl is coupled to a meta-substituted pyridine.

  • Outcome: Improved isoform selectivity compared to purine-based inhibitors [1].

c-KIT Inhibitors (Overcoming Resistance)

Researchers utilized the thiazolo[4,5-b]pyridine scaffold to target c-KIT mutants resistant to Imatinib.

  • Strategy: The 2-amino group (derived from 2-Cl) forms critical H-bonds, while the 6-position (derived from 6-Cl) projects a hydrophobic moiety into the "selectivity pocket" behind the ATP site.

  • Result: Compounds showed nanomolar potency against the D816V mutant [2].

References

  • Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor. Bioorganic & Medicinal Chemistry Letters, 2015.[4]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 2024.

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry, 2016.

  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 2016.[5]

Sources

Thiazolo[4,5-b]pyrazine Derivatives: Synthetic Architectures and Therapeutic Targeting

[1][2][3][4]

Executive Summary

The thiazolo[4,5-b]pyrazine scaffold represents a privileged bicyclic heterocycle in modern medicinal chemistry. Structurally distinct from its [5,4-b] isomer and the more common thiazolo[5,4-b]pyridine, this core serves as a potent purine bioisostere .[1] Its planar electron-deficient nature allows it to function effectively as an ATP-competitive inhibitor in kinase domains while offering unique vectors for allosteric modulation in phosphatases like SHP2.

This technical guide dissects the synthetic methodologies, structure-activity relationships (SAR), and emerging therapeutic applications of thiazolo[4,5-b]pyrazine derivatives, with a specific focus on their role as DNA Polymerase Theta (Polθ) inhibitors and SHP2 allosteric modulators .[1]

Structural Significance & Chemical Space[1]

The thiazolo[4,5-b]pyrazine core fuses a distinct electron-rich thiazole ring with an electron-deficient pyrazine ring. This "push-pull" electronic distribution confers two critical properties:

  • Purine Bioisosterism: The N1 and N4 nitrogens (in the fused system numbering) mimic the N1 and N3 of adenine, facilitating hydrogen bonding with the hinge region of kinase ATP-binding pockets.

  • Fluorescence: Unlike many dark kinase inhibitors, 2-phenyl-substituted thiazolo[4,5-b]pyrazines exhibit solvatochromic fluorescence, structurally analogous to the core of Cypridina oxyluciferin. This property allows for their dual use as therapeutic agents and intrinsic fluorescent probes for cellular localization studies.

Synthetic Architectures

The construction of the thiazolo[4,5-b]pyrazine core generally follows two retrosynthetic disconnections: the Cyclocondensation Route (Method A) and the Thionation-Cyclization Route (Method B).

Method A: Condensation of 2,3-Diaminopyrazine (The "Classic" Route)

This method involves the reaction of 2,3-diaminopyrazine with carboxylic acid derivatives (acids, anhydrides, or orthoesters).[1] It is thermodynamically driven and typically requires high temperatures or dehydrating agents (e.g., Polyphosphoric acid - PPA).

Method B: Lawesson’s Reagent Mediated Cyclization

A milder, more functional-group-tolerant approach involves the thionation of N-(3-chloropyrazin-2-yl)amides or related pyrazin-carboxamides using Lawesson’s reagent. This promotes an intramolecular S_NAr or oxidative cyclization to close the thiazole ring.

Visualization: Synthetic Pathways

The following diagram illustrates the divergent synthetic strategies for accessing the core scaffold.

SynthesisPathwaysStart12,3-DiaminopyrazineReagent1R-COOH / PPA(High Temp)Start1->Reagent1CondensationStart23-Amino-2-chloropyrazineInter1Amide IntermediateStart2->Inter1AcylationReagent21. R-COCl2. Lawesson's ReagentInter1->Reagent2ThionationProductThiazolo[4,5-b]pyrazineCoreReagent1->Product- H2OReagent2->ProductCyclization (-HCl)

Figure 1: Divergent synthetic strategies for the thiazolo[4,5-b]pyrazine scaffold. Method A (top) utilizes acid condensation; Method B (bottom) utilizes thionation/cyclization.

Medicinal Chemistry & SAR

Recent patent literature (2019–2025) has highlighted the superiority of thiazolo[4,5-b]pyrazine over its pyridine counterparts in specific oncological targets. The SAR is driven by substitutions at the C-2 (thiazole) and C-6 (pyrazine) positions.

Key SAR Trends (Polθ and SHP2 Inhibitors)
PositionSubstituent TypeEffect on Activity / PK
C-2 (Head) Aryl / Heteroaryl (e.g., 2-pyridyl)Critical for Potency. Forms key

-stacking interactions and H-bonds in the active site. Substitution with electron-withdrawing groups often enhances metabolic stability.
C-6 (Tail) Solubilizing Groups (Morpholine, Piperazine)PK Modulator. Essential for oral bioavailability. In SHP2 inhibitors, this position often anchors the molecule in the allosteric tunnel.[1]
Core [4,5-b]Pyrazine vs. [5,4-b]PyridineSelectivity Switch. The additional nitrogen in the pyrazine ring lowers pKa and alters hydrogen bond acceptor capability, often improving selectivity against off-target kinases.
C-5 Halogen / AlkylSteric Gate. Small groups (H, F) are preferred. Bulky groups here often clash with the gatekeeper residue in kinase pockets.

Therapeutic Applications & Mechanisms[4][5]

A. DNA Polymerase Theta (Polθ) Inhibition

Target Rationale: Polθ is a DNA polymerase involved in Microhomology-Mediated End Joining (MMEJ), a backup DNA repair pathway. Mechanism: In BRCA-deficient tumors (which lack Homologous Recombination), cells become addicted to Polθ for survival. Thiazolo[4,5-b]pyrazines act as potent inhibitors (IC50 < 100 nM), inducing synthetic lethality .[1]

  • Evidence: Recent patents (e.g., from Quantx Biosciences) demonstrate that replacing the benzene or pyridine ring of earlier inhibitors with thiazolo[4,5-b]pyrazine significantly improves potency and selectivity.[1]

B. SHP2 Phosphatase Inhibition

Target Rationale: SHP2 is a non-receptor protein tyrosine phosphatase that acts as a central node in the RAS/MAPK signaling pathway. Mechanism: Thiazolo[4,5-b]pyrazine derivatives bind to the allosteric site of SHP2, locking the enzyme in a closed, auto-inhibited conformation.[1] This prevents the activation of RAS, making these compounds valuable in KRAS-mutant cancers.[1]

Visualization: Polθ Synthetic Lethality Pathway

The following diagram details the mechanistic logic of using these inhibitors in BRCA-mutant cancers.

PolThetaMechanismcluster_lethalityDSBDNA Double-Strand BreakHRHomologous Recombination(High Fidelity)DSB->HRMMEJMMEJ (Pol-Theta Dependent)(Error Prone Backup)DSB->MMEJSurvivalCell SurvivalHR->SurvivalMMEJ->SurvivalRepairBRCA_WTBRCA Wild-Type CellBRCA_WT->HRActiveBRCA_MutBRCA Mutant CellBRCA_Mut->HRDefectiveBRCA_Mut->MMEJAddictionInhibitorThiazolo[4,5-b]pyrazineInhibitorInhibitor->MMEJBLOCKSDeathSynthetic Lethality(Apoptosis)Inhibitor->DeathResult

Figure 2: Mechanism of Synthetic Lethality. In BRCA-mutant cells, blocking the Polθ backup pathway with thiazolo[4,5-b]pyrazines triggers cell death.[1]

Experimental Protocol: Synthesis of 2-Phenylthiazolo[4,5-b]pyrazine

Objective: To synthesize the core scaffold via the condensation method (Method A). This protocol is self-validating via TLC monitoring of the disappearance of the diamine starting material.

Reagents:

  • 2,3-Diaminopyrazine (1.0 eq)[1]

  • Benzoic acid (1.1 eq)

  • Polyphosphoric acid (PPA) (Solvent/Catalyst)

  • Sodium bicarbonate (sat. aq.)

  • Ethyl Acetate (for extraction)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, mix 2,3-diaminopyrazine (5 mmol) and benzoic acid (5.5 mmol).

  • Condensation: Add Polyphosphoric acid (15 g). The mixture will be viscous.

  • Heating: Heat the reaction mixture to 180°C for 4–6 hours.

    • Scientific Rationale: High temperature is required to overcome the activation energy of the double condensation/dehydration steps.

  • Monitoring: Monitor reaction progress by TLC (System: 5% MeOH in DCM). The diamine spot (polar) should disappear, replaced by a less polar fluorescent spot.

  • Quenching: Cool the mixture to ~60°C (do not cool to RT or it will solidify). Pour onto crushed ice (100 g) with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic solution with saturated NaHCO3 until pH ~8.

    • Caution: Massive CO2 evolution. Add base slowly.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layers over Na2SO4, filter, and concentrate. Recrystallize from Ethanol/Water to yield the target as yellow needles.

References

  • Synthesis & Chemical Properties

    • Title: Synthesis of thiazolo[4,5-c]pyridazine and thiazolo[4,5-b]pyrazines.[2]

    • Source: ResearchGate / European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Polθ Inhibition (Patent Review)

    • Title: A patent review of DNA polymerase theta (Polθ) targeted therapies (2019–2025).
    • Source: Expert Opinion on Therapeutic P
    • URL:[Link]

  • Fluorescence Properties

    • Title: Substituent effects on fluorescence properties of thiazolo[4,5-b]pyrazine derivatives.[2][3]

    • Source: Photochemical & Photobiological Sciences (RSC).
    • URL:[Link]

  • Title: SHP2 Inhibitors (Patent EP3772513A1).

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,6-dichloro-thiazolo[4,5-b]pyrazine

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,6-dichloro-[1][2]thiazolo[4,5-b]pyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazolo[4,5-b]pyrazine Core and the Power of Suzuki-Miyaura Coupling

The[1][2]thiazolo[4,5-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and rigid structure have made it a cornerstone in the development of various therapeutic agents, most notably as a core component in potent kinase inhibitors such as the dual PI3K/mTOR inhibitor, Omipalisib (GSK2126458). The ability to selectively introduce diverse aryl and heteroaryl substituents onto this core is paramount for generating molecular diversity and fine-tuning pharmacological properties.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds. Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters make it an indispensable tool in modern synthetic chemistry. For a substrate like 2,6-dichloro-[1][2]thiazolo[4,5-b]pyrazine, the Suzuki-Miyaura coupling offers a powerful avenue for sequential and selective functionalization, opening the door to a wide range of novel derivatives.

This guide provides a comprehensive overview of the critical parameters and detailed protocols for successfully implementing the Suzuki-Miyaura coupling on the 2,6-dichloro-[1][2]thiazolo[4,5-b]pyrazine substrate. We will delve into the causality behind experimental choices, discuss strategies for controlling selectivity, and provide a step-by-step protocol for both mono- and di-arylation.

Understanding the Reactivity of 2,6-dichloro-[1][2]thiazolo[4,5-b]pyrazine

The key to successfully functionalizing 2,6-dichloro-[1][2]thiazolo[4,5-b]pyrazine lies in understanding the differential reactivity of the two chlorine atoms at the C2 and C6 positions. The electronic landscape of the fused ring system, influenced by the nitrogen atoms of the pyrazine ring and the sulfur and nitrogen atoms of the thiazole ring, renders the two chloro-substituents electronically distinct.

Generally, in such electron-deficient heterocyclic systems, the chlorine atom at the C2 position, being adjacent to the thiazole sulfur and nitrogen, is expected to be more activated towards oxidative addition to a Palladium(0) catalyst compared to the chlorine at the C6 position. This differential reactivity is the foundation for achieving selective mono-arylation. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, one can favor substitution at the more reactive C2 position, leaving the C6-Cl bond intact for subsequent transformations.

Key Parameters for a Successful Suzuki-Miyaura Coupling

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of several key components: the palladium catalyst (precatalyst and ligand), the base, and the solvent system.

The Catalyst System: Palladium Source and Ligand Choice

The activation of C-Cl bonds, which are generally less reactive than C-Br or C-I bonds, necessitates the use of highly active palladium catalysts.[3] This is typically achieved by employing electron-rich and sterically hindered phosphine ligands.

  • Palladium Precatalysts: Common choices for the palladium source include Palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[4] While Pd(PPh₃)₄ can sometimes be used directly, Pd(OAc)₂ and Pd₂(dba)₃ are precatalysts that are reduced in situ to the active Pd(0) species.

  • Ligands: The choice of ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For challenging substrates like heteroaryl chlorides, bulky and electron-donating phosphine ligands are paramount.[5] Examples of highly effective ligands include:

    • Buchwald-type biaryl phosphine ligands: Such as SPhos, XPhos, and RuPhos. These ligands are known for their high activity in C-Cl bond activation.

    • Sterically hindered alkylphosphine ligands: Such as tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃).

    • N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphine ligands, offering high stability and catalytic activity.[5]

The combination of a palladium precatalyst with an appropriate ligand allows for the in-situ formation of the active catalytic species, providing flexibility in optimizing the reaction conditions.

The Role of the Base

The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step.[5][6] The choice of base can also influence the reaction rate and the suppression of side reactions like protodeboronation.

  • Inorganic Bases:

    • Carbonates: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are commonly used and effective bases, often in an aqueous solution.

    • Phosphates: Potassium phosphate (K₃PO₄) is a stronger base that can be particularly effective for less reactive chlorides.

  • Fluoride Sources: Cesium fluoride (CsF) or potassium fluoride (KF) can also be used, particularly when base-sensitive functional groups are present.

The strength and solubility of the base should be matched to the specific substrate and catalyst system.

Solvent Systems

The solvent system must be capable of dissolving the various components of the reaction mixture and remain stable at the required reaction temperature. Aprotic polar solvents are generally preferred.

  • Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are widely used, often in combination with water to facilitate the dissolution of the inorganic base.

  • Aromatic Solvents: Toluene can be an effective solvent, particularly at higher temperatures.

  • Amide Solvents: N,N-Dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are also used, though they can sometimes lead to side reactions at high temperatures.

The use of a water co-solvent is common and often beneficial for the activity of the catalyst and the solubility of the base.

Controlling Selectivity: Mono- vs. Di-arylation

The ability to selectively perform either a mono- or di-arylation on 2,6-dichloro-[1][2]thiazolo[4,5-b]pyrazine is a significant advantage for library synthesis and lead optimization.

  • For Selective Mono-arylation at the C2 Position:

    • Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid.

    • Reaction Time and Temperature: Monitor the reaction closely and aim for lower temperatures and shorter reaction times to minimize the competing di-substitution.

  • For Di-arylation:

    • Stoichiometry: Use a larger excess of the boronic acid (2.5-3.0 equivalents).

    • Reaction Conditions: Employ higher temperatures and longer reaction times to drive the reaction to completion.

It is also possible to perform a sequential, two-step Suzuki-Miyaura coupling. First, a mono-arylation is performed at the C2 position. The resulting 2-aryl-6-chloro-[1][2]thiazolo[4,5-b]pyrazine can then be isolated and subjected to a second Suzuki-Miyaura coupling with a different boronic acid to introduce a second, distinct aryl group at the C6 position.

Experimental Protocols

General Considerations:
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

  • Solvents should be degassed prior to use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes or by using the freeze-pump-thaw method.

  • The purity of the reagents, particularly the boronic acid, is crucial for obtaining high yields and reproducible results.

Protocol 1: Selective Mono-arylation of 2,6-dichloro-[1][2]thiazolo[4,5-b]pyrazine

This protocol outlines a general procedure for the selective mono-arylation at the C2 position.

Diagram of the Experimental Workflow:

Gcluster_prepReagent Preparationcluster_reactionReaction Setupcluster_workupWork-up & PurificationreagentsWeigh Substrate,Boronic Acid, Base,Catalyst & LigandsetupCombine Reagents in Flaskreagents->setupdegasDegas Solvent& Add to Flasksetup->degasheatHeat to Reaction Tempunder Inert Atmospheredegas->heatcoolCool to Room Tempheat->coolquenchQuench & Extractcool->quenchpurifyPurify by ColumnChromatographyquench->purifySuzuki_CyclePd0Pd(0)L₂OxAddOxidativeAdditionPd0->OxAddPdIIAr-Pd(II)L₂-XOxAdd->PdIITransmetalTransmetalationPdII->TransmetalArPdArAr-Pd(II)L₂-Ar'Transmetal->ArPdArRedElimReductiveEliminationArPdAr->RedElimRedElim->Pd0ProductAr-Ar'RedElim->ProductBoronateAr'B(OR)₂BoronateComplex[Ar'B(OH)(OR)₂]⁻Boronate->BoronateComplexBaseBase (OH⁻)Base->BoronateComplexBoronateComplex->TransmetalSubstrateAr-XSubstrate->OxAdd

Application Notes and Protocols: Regioselective Functionalization of the Thiazolo[4,5-b]pyrazine Core at C2 and C6 Positions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Regiocontrol in Thiazolo[4,5-b]pyrazine Chemistry

The thiazolo[4,5-b]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science. Its structural resemblance to purine has made it a valuable core for the development of kinase inhibitors, and its unique electronic properties are of interest in the design of novel functional materials. The ability to selectively introduce substituents at specific positions of this bicyclic system is paramount for structure-activity relationship (SAR) studies and the fine-tuning of molecular properties. This guide provides a detailed overview of the underlying principles and practical protocols for the regioselective functionalization of the thiazolo[4,5-b]pyrazine core, with a specific focus on the distinct reactivity of the C2 and C6 positions.

Understanding the Reactivity Landscape: C2 vs. C6

The regioselectivity of functionalization on the thiazolo[4,5-b]pyrazine ring is governed by the electronic properties of the fused thiazole and pyrazine rings. The C2 position on the thiazole ring is generally more susceptible to electrophilic attack and deprotonation due to the influence of the adjacent sulfur and nitrogen atoms. Conversely, the C6 position on the pyrazine ring is more electron-deficient and is a prime site for nucleophilic aromatic substitution, particularly when a suitable leaving group is present.

Protocol for C6 Functionalization via Suzuki Coupling

A robust method for the functionalization of the C6 position of the thiazolo[4,5-b]pyrazine core involves a palladium-catalyzed Suzuki cross-coupling reaction. This approach requires the presence of a halogen, typically bromine, at the C6 position, which can be introduced during the synthesis of the heterocyclic core.

Experimental Workflow for C6 Arylation

C6_Functionalization start Start with 6-bromo-2-aminothiazolo [4,5-b]pyrazine on solid support suzuki Suzuki Coupling: Arylboronic acid, Pd(PPh3)4, Na2CO3 start->suzuki Couple aryl group cleavage Cleavage from Resin: TFA in DCM suzuki->cleavage Release product product C6-Aryl-2-aminothiazolo [4,5-b]pyrazine cleavage->product

Caption: Workflow for C6 arylation of the thiazolo[4,5-b]pyrazine core.

Detailed Step-by-Step Protocol for C6 Arylation:

This protocol is adapted from the solid-phase synthesis described by Park et al. (2016).[1]

  • Resin Swelling: Swell the isothiocyanate-terminated resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Cyclization to form the Core: Add a solution of o-bromo-2-aminopyrazine in DMF to the swollen resin. Heat the mixture at 80°C for 12 hours to facilitate the tandem reaction and form the 2-amino-6-bromothiazolo[4,5-b]pyrazine core on the solid support.

  • Washing: Thoroughly wash the resin with DMF, methanol (MeOH), and dichloromethane (DCM) to remove any unreacted reagents.

  • Suzuki Coupling:

    • Prepare a solution of the desired arylboronic acid (3 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents), and 2 M aqueous sodium carbonate (3 equivalents) in a 2:1 mixture of DMF and 1,4-dioxane.

    • Add this solution to the resin.

    • Heat the reaction mixture at 80°C for 12 hours under an inert atmosphere.

  • Washing: Wash the resin sequentially with DMF, water, MeOH, and DCM.

  • Cleavage: Treat the resin with a solution of 20% trifluoroacetic acid (TFA) in DCM for 1 hour to cleave the C6-functionalized product from the solid support.

  • Isolation: Filter the resin and concentrate the filtrate under reduced pressure. Purify the crude product by preparative HPLC to obtain the desired C6-aryl-2-aminothiazolo[4,5-b]pyrazine.

Reagent/ParameterConditionPurpose
Starting Material2-amino-6-bromothiazolo[4,5-b]pyrazine on solid supportProvides the core structure with a leaving group at C6.
Arylboronic acid3 equivalentsSource of the aryl group for coupling.
Pd(PPh3)40.1 equivalentsPalladium catalyst for the cross-coupling reaction.
Na2CO3 (2M aq.)3 equivalentsBase to activate the boronic acid and facilitate the catalytic cycle.
SolventsDMF/1,4-dioxane (2:1)Reaction solvent system for the Suzuki coupling.
Temperature80°COptimal temperature for the coupling reaction.
Cleavage Reagent20% TFA in DCMCleaves the product from the solid support.

Protocol for C2 Functionalization: A Directed Approach

Direct functionalization of the C2 position of a pre-formed thiazolo[4,5-b]pyrazine can be more challenging due to the potential for competing reactions on the pyrazine ring. A common strategy involves the construction of the thiazole ring with the desired C2 substituent already in place.

Experimental Workflow for C2-Aryl Thiazolo[4,5-b]pyrazine Synthesis

C2_Functionalization start Start with 2,3-diaminopyrazine condensation Condensation with aryl-α-ketoaldehyde start->condensation cyclization Oxidative Cyclization condensation->cyclization product C2-Aryl-thiazolo [4,5-b]pyrazine cyclization->product

Caption: Synthetic workflow for C2-aryl-thiazolo[4,5-b]pyrazine.

Detailed Step-by-Step Protocol for C2-Aryl Synthesis:

This protocol is a general method based on the synthesis of related thiazole-fused heterocycles.

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-diaminopyrazine (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of α-Ketoaldehyde: Add the desired aryl-α-ketoaldehyde (1 equivalent) to the solution.

  • Condensation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the initial condensation to form the Schiff base intermediate.

  • Oxidative Cyclization: Add an oxidizing agent, such as iron(III) chloride or iodine, to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect it by filtration.

    • If no precipitate forms, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired C2-aryl-thiazolo[4,5-b]pyrazine.

Reagent/ParameterConditionPurpose
Starting Material2,3-diaminopyrazineProvides the pyrazine portion of the final product.
Aryl-α-ketoaldehyde1 equivalentProvides the thiazole ring atoms and the C2-aryl substituent.
Oxidizing Agente.g., FeCl3, I2Facilitates the cyclization and aromatization to the thiazole ring.
SolventEthanol or Ethanol/WaterReaction medium.
TemperatureRefluxProvides the energy for the cyclization reaction.

Conclusion: A Gateway to Novel Chemical Entities

The protocols outlined in this application note provide a foundational framework for the selective functionalization of the thiazolo[4,5-b]pyrazine core at the C2 and C6 positions. Mastery of these regioselective strategies is crucial for researchers in drug discovery and materials science, as it enables the systematic exploration of the chemical space around this important scaffold, leading to the development of novel compounds with tailored biological activities and material properties. The provided workflows and step-by-step instructions, grounded in established chemical principles, are designed to be a reliable resource for the synthesis of diverse libraries of thiazolo[4,5-b]pyrazine derivatives.

References

  • Park, H., et al. (2016). Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Derivatives via Tandem Reaction of Isothiocyanate Terminated Resin with o-Bromo-2-Aminopyrazines. ACS Combinatorial Science, 18(12), 702-709. [Link][1]

Sources

Application Notes & Protocols: Buchwald-Hartwig Amination of Chlorothiazolopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Privileged Scaffolds in Medicinal Chemistry

The synthesis of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and agrochemicals where nitrogen-containing heterocycles are ubiquitous.[1] The palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these critical linkages, offering broad functional group tolerance and milder conditions compared to traditional methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation.[2][3][4][5]

This guide focuses on a particularly relevant and challenging application: the amination of chlorothiazolopyrazine scaffolds. Thiazolopyrazines and related fused heterocyclic systems are considered "privileged structures" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[6][7] However, their synthesis via cross-coupling is often complicated by two key factors: the inherent low reactivity of the C-Cl bond and the electron-deficient nature of the heteroaromatic ring, which can also coordinate to and inhibit the palladium catalyst.[1][8][9]

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic principles, key optimization parameters, and a detailed, field-proven protocol for the successful Buchwald-Hartwig amination of chlorothiazolopyrazines.

Mechanistic Insights: Orchestrating the Catalytic Cycle

Understanding the catalytic cycle is paramount to troubleshooting and rationally optimizing the reaction. The Buchwald-Hartwig amination proceeds through a sequence of well-defined steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[10][11][12]

The generally accepted mechanism involves three primary stages:

  • Oxidative Addition: The active Pd(0)Ln catalyst inserts into the carbon-chlorine bond of the chlorothiazolopyrazine. This is often the rate-limiting step, especially for less reactive aryl chlorides.[10] The use of bulky, electron-rich ligands is crucial here, as they increase the electron density on the palladium center, promoting its insertion into the C-Cl bond.[12][13]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so nucleophilic that it causes unwanted side reactions.[2]

  • Reductive Elimination: This final step forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][10] Bulky ligands facilitate this step by creating steric pressure that favors the formation of the product and dissociation from the metal center.[13]

Buchwald_Hartwig_Catalytic_Cycle pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition pd2_complex L-Pd(II)(Ar)(Cl) pd0->pd2_complex   product_out Ar-NR¹R² pd0->product_out  - Ar-NR¹R² amine_coord Amine Coordination & Deprotonation pd_amido L-Pd(II)(Ar)(NR¹R²) pd2_complex->pd_amido pd_amido->pd0   red_elim Reductive Elimination waste_out [H-Base]⁺Cl⁻ pd_amido->waste_out  - [H-Base]⁺Cl⁻ reactant_in Ar-Cl reactant_in->pd2_complex  + Ar-Cl amine_in HNR¹R² + Base amine_in->pd_amido  + HNR¹R²  + Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Causality Behind Component Selection for Heteroaryl Chlorides
  • Why Bulky, Electron-Rich Ligands? For challenging substrates like chlorothiazolopyrazines, standard phosphine ligands (e.g., PPh₃) are often ineffective. The development of sterically hindered, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) was a breakthrough.[13][14] These ligands accelerate both the oxidative addition (by making Pd more electron-rich) and the reductive elimination (via steric hindrance), which are often slow for aryl chlorides.[13]

  • Why Pre-catalysts? Palladium(II) sources like Pd(OAc)₂ require an in situ reduction to the active Pd(0) state, which can be inefficient and lead to higher catalyst loadings.[10] Modern, well-defined Pd(II) pre-catalysts are designed to generate the active monoligated Pd(0) species cleanly and efficiently upon activation with a base.[10][15] This leads to more reliable and reproducible reactions with lower catalyst loadings.

  • Why a Strong, Non-Nucleophilic Base? A base like sodium tert-butoxide (NaOtBu) is commonly used because it is strong enough to deprotonate a wide range of amines and their corresponding palladium complexes without acting as a competing nucleophile.[15] Weaker bases like carbonates (K₂CO₃, Cs₂CO₃) may be used for more acidic amines or sensitive substrates but often require higher temperatures.[15]

Optimizing the Reaction: A Guide to Key Parameters

The success of the Buchwald-Hartwig amination hinges on the careful selection of four key components: the palladium source, ligand, base, and solvent. The following table summarizes common choices and provides insights for their application with chlorothiazolopyrazine substrates.

ParameterCommon ChoicesRationale & Field-Proven Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Standard Pd(II) and Pd(0) sources. Often require higher loadings (1-5 mol%) and can lead to less reproducible results due to inefficient activation.[10]
Buchwald Pre-catalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G2)(Recommended) Air-stable, well-defined complexes that provide reliable and rapid generation of the active Pd(0) catalyst. Allows for lower catalyst loadings (0.5-2 mol%) and is ideal for challenging substrates.[10][15]
PEPPSI™-type Pre-catalysts (e.g., PEPPSI-IPr)N-heterocyclic carbene (NHC) based pre-catalysts. Particularly effective for electron-deficient and sterically hindered aryl chlorides.[14][16]
Ligand Dialkylbiarylphosphines (e.g., XPhos, SPhos, RuPhos, BrettPhos)(Recommended) The "gold standard" for modern Buchwald-Hartwig aminations. Their steric bulk and electron-donating properties are essential for activating C-Cl bonds and promoting efficient reductive elimination.[12][13]
Bidentate Phosphines (e.g., BINAP, Xantphos)Earlier generation ligands. Generally less effective for unactivated aryl chlorides but can be useful in specific applications or for coupling primary amines.[2][17]
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIPr)Strong σ-donors that form robust bonds with palladium, creating highly active and thermally stable catalysts. Excellent for coupling electron-poor heteroaryl chlorides.[8][9][15]
Base Alkoxides (NaOtBu, KOtBu, LHMDS)(Recommended) Strong, non-nucleophilic bases suitable for a wide range of amines. NaOtBu is the most common choice. LHMDS can be advantageous for particularly sensitive substrates.[1][18]
Carbonates/Phosphates (Cs₂CO₃, K₃PO₄)Milder bases. Often require higher temperatures and are typically less effective for aryl chlorides unless the amine is particularly acidic (e.g., anilines, amides).[15]
Solvent Toluene, DioxaneHigh-boiling, non-polar aprotic solvents that are highly effective. Dioxane is common but has safety concerns.[19]
THF, 2-MeTHF, t-BuOHOther common choices. 2-MeTHF is considered a "greener" alternative to THF and Dioxane.[20] t-BuOH can sometimes accelerate reactions.[21]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Buchwald-Hartwig amination of a generic chlorothiazolopyrazine with a primary or secondary amine. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Experimental_Workflow start Start setup 1. Assemble & Purge Reaction Vessel start->setup reagents 2. Add Solids: Chlorothiazolopyrazine, Pd Pre-catalyst, Ligand, Base setup->reagents solvent 3. Add Anhydrous Solvent reagents->solvent amine 4. Add Amine Nucleophile solvent->amine degas 5. Degas Mixture (Optional but Recommended) amine->degas heat 6. Heat to Reaction Temperature (e.g., 80-110 °C) degas->heat monitor 7. Monitor Progress via TLC / LC-MS heat->monitor workup 8. Cool, Dilute, and Filter through Celite® monitor->workup Upon Completion extract 9. Perform Aqueous Workup & Extraction workup->extract purify 10. Purify by Column Chromatography extract->purify end End: Isolated Product purify->end

Caption: A step-by-step workflow for the amination protocol.

Materials and Reagents
  • Chlorothiazolopyrazine (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos-Pd-G3, 1-2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 1.2-2.4 mol%)

  • Base (e.g., NaOtBu, 1.5 - 2.0 equiv)

  • Anhydrous Toluene or Dioxane (to achieve ~0.1 M concentration)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)

  • Magnetic stirrer and stir bar

  • Inert gas supply (N₂ or Ar)

  • Standard workup and purification supplies (Celite®, ethyl acetate, hexanes, silica gel)

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the chlorothiazolopyrazine (1.0 equiv), the palladium pre-catalyst (e.g., 0.02 equiv), and the sodium tert-butoxide (2.0 equiv).

    • Expert Insight: Adding the solid reagents first in a glovebox or under a positive flow of inert gas minimizes exposure to air and moisture, which can deactivate the catalyst.

  • Vessel Sealing and Purging: Seal the vessel with a septum or condenser. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine nucleophile (1.2 equiv). If the amine is a solid, it can be added in step 1.

  • Degassing (Optional but Recommended): For particularly sensitive reactions, the mixture can be further degassed by bubbling inert gas through the solution for 5-10 minutes.

  • Heating and Monitoring: Place the vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[19]

    • Self-Validation Checkpoint: Monitor the reaction progress every 1-2 hours by TLC or LC-MS. A successful reaction will show the consumption of the starting material and the appearance of a new, typically more polar, product spot.

  • Reaction Work-up: Once the reaction is complete (as judged by monitoring), remove the vessel from the heat and allow it to cool to room temperature.

  • Filtration: Dilute the dark reaction mixture with an organic solvent like ethyl acetate and filter it through a short plug of Celite® to remove the palladium catalyst and inorganic salts.[19] Wash the pad thoroughly with additional solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine to remove residual base and salts.[19]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aminothiazolopyrazine product.[19]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (deactivated by air/moisture).2. Insufficient base strength or quantity.3. Reaction temperature is too low.1. Ensure strictly anhydrous/anaerobic conditions. Use a reliable pre-catalyst.2. Use a stronger base (e.g., NaOtBu) or increase stoichiometry to 2.0 equiv.3. Increase the reaction temperature in 10 °C increments.
Hydrodehalogenation Side Product 1. Presence of water in the reaction.2. Slow reductive elimination allowing for competing β-hydride elimination pathways.[2]1. Use high-purity, anhydrous solvents and reagents.2. Switch to a bulkier ligand (e.g., from SPhos to XPhos) to promote faster reductive elimination.[13]
Formation of Dark Tars / Decomposition 1. Reaction temperature is too high.2. Substrate or product is unstable to the strong base.1. Lower the reaction temperature and allow for a longer reaction time.2. Screen milder bases (e.g., K₃PO₄, Cs₂CO₃) in combination with a highly active catalyst system.
Inconsistent Results 1. Inefficient in situ catalyst formation.2. Poor quality reagents (base, solvent).1. Switch from a simple Pd source (e.g., Pd(OAc)₂) to a well-defined pre-catalyst.2. Use freshly opened anhydrous solvent and a fresh bottle of base. The quality of NaOtBu can vary significantly.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the functionalization of heteroaromatic cores like thiazolopyrazines. While the coupling of electron-deficient aryl chlorides presents distinct challenges, these can be reliably overcome through the rational selection of modern, highly active catalyst systems. By leveraging bulky, electron-rich ligands, well-defined palladium pre-catalysts, and carefully optimized reaction conditions, researchers can efficiently access diverse libraries of aminothiazolopyrazines, accelerating the discovery and development of novel therapeutics and other advanced materials.

References

  • Buchwald–Hartwig amination. In: Wikipedia. Accessed February 21, 2026. [Link]

  • Zhang, J., et al. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal. 2022;28(4):e202103341. [Link]

  • Buchwald–Hartwig amination. Grokipedia. Accessed February 21, 2026. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Accessed February 21, 2026. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. Accessed February 21, 2026. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed February 21, 2026. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Accessed February 21, 2026. [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry. Accessed February 21, 2026. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Accessed February 21, 2026. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Thieme. Accessed February 21, 2026. [Link]

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. Accessed February 21, 2026. [Link]

  • Synthesis and Antiproliferative Activity of Novel Thiazolo[3,2-a]pyrimidine Derivates. MDPI. Accessed February 21, 2026. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal. Accessed February 21, 2026. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. 2019. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. 2019;58(48):17118-17129. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? European Journal of Organic Chemistry. 2012;2012(20):3725-3735. [Link]

  • Recent Green and Sustainable Pd‐Catalyzed Aminations. ChemSusChem. 2022;15(18):e202200984. [Link]

  • Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation. Chemical Science. Accessed February 21, 2026. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Accessed February 21, 2026. [Link]

  • Synthesis of New Derivatives of 1-Azaphenothiazine via Buchwald-Hartwig Amination Methodology. ResearchGate. 2015. [Link]

  • Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions. ChemCatChem. 2022;14(10):e202101859. [Link]

  • Palladium-Catalyzed Reactions. MDPI. Accessed February 21, 2026. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. 2016;21(7):911. [Link]

  • Synthesis of New Derivatives of 1-Azaphenothiazine via Buchwald-Hartwig Amination Methodology. Asian Journal of Chemistry. 2015;27(4):1469-1472. [Link]

Sources

Troubleshooting & Optimization

Improving yield in thiazolo[4,5-b]pyrazine ring closure reactions

Author: BenchChem Technical Support Team. Date: February 2026

Center for Advanced Heterocyclic Chemistry – Technical Support

Introduction: The Scaffold Challenge

The thiazolo[4,5-b]pyrazine core is a privileged bioisostere for purines and benzothiazoles, widely utilized in adenosine receptor antagonists and kinase inhibitors. However, its synthesis is notoriously difficult due to the electron-deficient nature of the pyrazine ring, which significantly reduces the nucleophilicity of amine precursors.

This guide moves beyond standard textbook procedures to address the specific "yield killers" associated with this scaffold: oxidative dimerization , regiochemical ambiguity , and incomplete cyclodehydration .

Module 1: The Condensation Route (2,3-Diaminopyrazine)

The most common synthetic route involves the condensation of 2,3-diaminopyrazine with carboxylic acid derivatives. This is a "Traube-like" synthesis that often fails due to the formation of stable amide intermediates that refuse to cyclize.

Core Protocol: Thermal vs. Microwave Activation
ParameterClassic Thermal Method (PPA) Modern Microwave Method (Eaton's)
Reagent Polyphosphoric Acid (PPA)Eaton’s Reagent (7.7% P₂O₅ in MsOH)
Temp/Time 180–200°C / 4–12 hours120–140°C / 20–40 mins
Viscosity High (leads to hot spots/charring)Low (excellent homogeneity)
Workup Difficult (viscous quench)Simple (ice-water quench)
Typical Yield 30–50%65–85%
Troubleshooting Guide

Q: My reaction mixture turns into a black tar with low product recovery. What is happening? A: This is characteristic of PPA decomposition. PPA is highly viscous, leading to poor heat transfer and local overheating ("hot spots") that char the electron-deficient pyrazine ring.

  • Solution: Switch to Eaton’s Reagent . It provides the same dehydrating power as PPA but with significantly lower viscosity, allowing for lower reaction temperatures.

  • Alternative: If you must use PPA, conduct the reaction in a microwave reactor to ensure volumetric heating, eliminating thermal gradients.

Q: I isolated a product, but NMR shows it’s the intermediate amide, not the cyclized thiazole. Why? A: The pyrazine ring pulls electron density away from the amine, making the second nitrogen a poor nucleophile for the final ring closure.

  • The Fix: You need a "forcing" condition to drive the dehydration.

    • Lawesson’s Reagent: Treat the isolated amide with Lawesson’s reagent in refluxing toluene. This converts the amide carbonyl to a thiocarbonyl, which cyclizes much more readily.

    • Microwave Spike: Resubmit the amide to microwave irradiation (150°C, 15 min) in glacial acetic acid.

Visualizing the Mechanism & Pitfalls

CondensationMechanism Start 2,3-Diaminopyrazine + Carboxylic Acid Amide Intermediate Amide (Stable Trap) Start->Amide Acylation (Fast) Thioamide Thioamide (via Lawesson's) Amide->Thioamide Lawesson's Rgt. (Toluene, Reflux) Product Thiazolo[4,5-b]pyrazine Amide->Product Cyclodehydration (Slow/Hard) Tar Decomposition (Black Tar) Amide->Tar Overheating (>180°C) Thioamide->Product Rapid Cyclization (-H2S)

Figure 1: The "Amide Trap" in condensation reactions. Direct cyclodehydration often competes with thermal decomposition. Thionation offers a lower-energy bypass.

Module 2: The Thiol-Mediated Route (3-Aminopyrazine-2-thiol)

This route is often preferred for milder conditions but introduces the risk of sulfur oxidation.

Troubleshooting Guide

Q: My yield is <20%, and I see a spot on TLC that doesn't move. What is it? A: You have likely formed the disulfide dimer . 3-aminopyrazine-2-thiol is highly susceptible to oxidative dimerization in air, especially under basic conditions. The dimer is insoluble and unreactive.

  • Prevention:

    • Degas solvents thoroughly with Argon/Nitrogen before adding the thiol.

    • Add a reducing agent: Include 5-10 mol% of TCEP or triphenylphosphine in the reaction mixture to cleave any disulfide formed in situ.

Q: Can I do this in one pot? A: Yes, and it is often higher yielding because it minimizes handling of the sensitive thiol.

  • Protocol (Oxidative Cyclization):

    • Mix 3-aminopyrazine-2-thiol + Aldehyde (1.1 equiv) in DMSO.

    • Heat to 80°C open to air (or add catalytic Iodine).

    • Mechanism: Formation of the thiazolidine intermediate followed by oxidation to the aromatic thiazole.

Module 3: Regioselectivity in Unsymmetrical Pyrazines

When using substituted 2,3-diaminopyrazines, two isomers are possible. Predicting the major isomer is critical for structure-activity relationship (SAR) studies.

The Electronic Rule of Thumb

The initial acylation occurs at the most nucleophilic amine .

  • Electron-Donating Groups (EDG): Activate the amine para to the substituent.

  • Electron-Withdrawing Groups (EWG): Deactivate the amine ortho and para to the substituent.

Q: I have a methyl group at position 5. Which isomer will I get? A: The methyl group (weak EDG) slightly activates the nitrogen at position 2 (para to the methyl). However, in pyrazines, steric factors often override weak electronic effects.

  • Self-Validation: Always verify regiochemistry using NOESY or HMBC NMR. Do not rely solely on prediction models for this scaffold.

Decision Logic for Regioselectivity

Regioselectivity Start Unsymmetrical 2,3-Diaminopyrazine Substituent Analyze Substituent (R) Start->Substituent EDG R = EDG (e.g., -OMe, -NMe2) Substituent->EDG EWG R = EWG (e.g., -CN, -Cl) Substituent->EWG Result1 Attack at N-Para (Electronic Control) EDG->Result1 Activates Para Result2 Attack at N-Meta (Avoid Deactivation) EWG->Result2 Deactivates Ortho/Para

Figure 2: Predicting the site of initial acylation based on pyrazine substitution patterns.

Module 4: Purification – The Hidden Yield Killer

Thiazolo[4,5-b]pyrazines are planar, rigid, and prone to


-stacking, leading to poor solubility in standard organic solvents.

Q: My product is stuck on the silica column or precipitating inside it. A: Standard Hexane/EtOAc gradients are often insufficient for these fused systems.

  • Solution: Use DCM:MeOH (95:5) or DCM:Acetone .

  • Pro Tip: For highly insoluble derivatives, recrystallization is superior to chromatography. Use boiling DMF or Acetic Acid , then cool slowly.

References

  • Microwave-Assisted Synthesis

    • Title: Microwave Assisted Synthesis of Some New Thiazolopyrimidine Deriv
    • Source:Molecules (via NCBI/PMC).
    • URL:[Link]

  • Thionation Route (Lawesson's Reagent)

    • Title: Synthesis of thiazolo[4,5-c]pyridazine and thiazolo[4,5-b]pyrazines.[1]

    • Source:ResearchGate (Review of C-H Annulation).[1]

    • URL:[Link]

  • Purification & Solubility

    • Title: Substituent effects on fluorescence properties of thiazolo[4,5-b]pyrazine deriv
    • Source:New Journal of Chemistry (RSC).[2]

    • URL:[Link]

  • Solid Phase Strategies

    • Title: The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives.[3]

    • Source:MDPI.
    • URL:[Link]

Sources

Solubilizing 2,6-dichloro-[1,3]thiazolo[4,5-b]pyrazine for NMR analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #NMR-SOL-882 Subject: Optimization of Solubilization & NMR Acquisition for 2,6-dichloro-[1,3]thiazolo[4,5-b]pyrazine Status: Open Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Executive Summary & Core Challenge

You are dealing with 2,6-dichloro-[1,3]thiazolo[4,5-b]pyrazine , a fused bicyclic heteroaromatic scaffold. This molecule presents a specific set of physicochemical challenges:

  • Rigid Planarity: The fused thiazole-pyrazine system is highly planar, promoting strong intermolecular

    
    -
    
    
    
    stacking (aggregation), which leads to line broadening.
  • Dual Electrophilicity: The chlorine atoms at positions 2 and 6 activate the ring system, making it susceptible to nucleophilic attack (hydrolysis or solvolysis), particularly in protic solvents like methanol-d4.

  • Solubility Paradox: While the chlorines add lipophilicity, the nitrogen-rich core resists dissolution in non-polar solvents like

    
    , yet the molecule is too hydrophobic for 
    
    
    
    .

This guide provides a tiered solubility strategy designed to balance signal resolution against sample stability .

Solvent Selection Matrix

Do not default to Chloroform (


). For this specific scaffold, 

often results in poor solubility and broad peaks due to aggregation.
SolventSuitabilityRationale for 2,6-dichloro-[1,3]thiazolo[4,5-b]pyrazine
DMSO-

Primary (Tier 1) Best Balance. High dielectric constant (

) disrupts dipole-dipole interactions. Breaks up aggregates effectively.
Acetone-

Secondary (Tier 1) Stability Option. Good for low-temperature studies to prevent hydrolysis. Less viscous than DMSO (sharper lines).
THF-

Tier 2 Alternative. Useful if the sample reacts with DMSO. Good solubility for chlorinated heterocycles, but expensive.
CDCl3 Not RecommendedPoor interaction with the polar nitrogen core. Likely to cause stacking/aggregation (broad lines).[1]
MeOD /

FORBIDDEN High Risk. The C2 and C6 positions are electrophilic. High risk of

(solvolysis) exchanging -Cl for -OMe or -OH over time.

Experimental Protocol: The "Dissolution Workflow"

To ensure a self-validating sample preparation, follow this strict workflow. This prevents the common error of "false insolubility" where the kinetic dissolution rate is too slow.

Step 1: Physical Preparation[2]
  • Action: Finely pulverize the solid sample.

  • Why: Fused heterocycles form tight crystal lattices. Surface area maximization is critical for kinetic dissolution.

Step 2: Solvent Addition & Sonication
  • Action: Add 0.6 mL DMSO-

    
      (from a fresh ampoule to minimize water).
    
  • Action: Sonicate for 5–10 minutes at ambient temperature.

  • Checkpoint: The solution should be clear. If suspension persists, proceed to Step 3.

Step 3: Thermal Assistance (Critical)
  • Action: Gently heat the NMR tube to 40–50°C (warm water bath or heat gun on low).

  • Why: This overcomes the lattice energy of the

    
    -stacked dimers.
    
  • Warning: Do not exceed 60°C. Chlorinated heterocycles can degrade or react with trace water in DMSO at high temperatures (generating HCl).

Step 4: Acquisition Parameters
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds. The quaternary carbons (C-Cl and bridgeheads) have long
    
    
    relaxation times.
  • Scans (

    
    ):  Minimum 64 scans for 
    
    
    
    ; 1024+ for
    
    
    .

Troubleshooting & Artifact Analysis

Issue A: Broad "Humps" instead of Sharp Peaks
  • Diagnosis: Aggregation (

    
    -
    
    
    
    stacking). The molecule is forming "nanostacks" in solution, behaving like a large polymer with fast relaxation (
    
    
    ).
  • Solution:

    • Dilution: Reduce concentration to < 5 mg/mL.

    • Temperature: Run the NMR experiment at elevated temperature (e.g., 318 K / 45°C) inside the probe. This entropically disfavors aggregation.

Issue B: Missing Signals
  • Diagnosis: Quadrupolar Broadening + Long

    
    .
    
    • The carbons attached to Chlorine (C2 and C6) are coupled to the quadrupolar Cl nuclei (

      
      , spin 3/2). This broadens the carbon signal, sometimes into the baseline.
      
    • Bridgehead carbons (C3a, C7a) have no attached protons (NOE enhancement is low).

  • Solution:

    • Use a power-gated decoupling sequence (e.g., zgpg30 on Bruker).

    • Increase relaxation delay (

      
       sec).
      
    • Look for broad, low-intensity bumps around 150–160 ppm.

Issue C: New Peaks Appearing Over Time
  • Diagnosis: Hydrolysis/Solvolysis.

  • Mechanism: Trace water in DMSO attacks the C-Cl bond (likely C2 first, as thiazole C2 is highly activated), releasing HCl and forming the hydroxy/oxo derivative.

  • Solution: Use "Extra Dry" solvent ampoules and molecular sieves (3Å) in the tube. Run the spectrum immediately.

Visual Workflow: Decision Logic

SolventStrategy Start Start: 2,6-dichloro-[1,3]thiazolo[4,5-b]pyrazine CheckSolubility Attempt Dissolution in DMSO-d6 Start->CheckSolubility IsClear Is Solution Clear? CheckSolubility->IsClear Cloudy Cloudy/Suspension IsClear->Cloudy No Yes Yes IsClear->Yes Yes Success Proceed to Acquisition (Check Lock Signal) Sonicate Sonicate (10 min) Cloudy->Sonicate Heat Gentle Heat (45°C) Sonicate->Heat Heat->IsClear CheckAgg Check Spectrum: Broad Lines? CheckAgg->Success Sharp Peaks Dilute Dilute Sample (<5mg/mL) & Run at 318 K CheckAgg->Dilute Broad Peaks TFA Add 1-2 drops TFA-d (Breaks H-bonds/Stacking) CheckAgg->TFA Persistent Broadening Dilute->CheckAgg Yes->CheckAgg

Figure 1: Decision logic for solubilizing rigid, fused heteroaromatic systems. Note the loop for handling aggregation artifacts.

FAQ: Anticipating Your Questions

Q: Can I use


 if I add a drop of MeOD? 
A: Avoid this.  While MeOD increases polarity, the C2/C6 positions on this scaffold are susceptible to nucleophilic aromatic substitution (

). Methanol is a nucleophile. You risk converting your dichloro-compound into a methoxy-derivative during the acquisition, especially if the tube sits overnight.

Q: Why is the water peak in DMSO so huge? A: DMSO is hygroscopic. If your sample was stored in a fridge/freezer, it likely condensed water upon opening.

  • Fix: Dry the solid sample under high vacuum for 2 hours before dissolving.

  • Reference: The water peak in DMSO-

    
     appears at 3.33 ppm . Do not confuse this with a signal from your molecule.
    

Q: I see a doublet in the proton NMR, but there are no protons on the rings? A: 2,6-dichloro-[1,3]thiazolo[4,5-b]pyrazine has zero aromatic protons.

  • If you see signals, they are impurities, residual solvents, or hydrolysis products.

  • Exception: If you are analyzing a precursor or a derivative (e.g., only mono-chlorinated), you will see aromatic signals. For the 2,6-dichloro species, you must rely on

    
     NMR  or GC/LC-MS  for confirmation.
    

References

  • Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR: Part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph.

    • Context: Establishes the ring current effects and stacking behaviors of fused nitrogen heterocycles.
  • Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. ResearchGate.

    • Context: Provides solubility and characterization protocols for the closely related thiazolo[4,5-b]pyridine scaffold, valid
  • Mikhailov, M. S., et al. (2017).[2] 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile and derived porphyrazines: Synthesis and electrochemical study. Arkivoc.

    • Context: Discusses the "strong tendency to aggregation" of pyrazine-fused systems and the necessity of polar solvents or he
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

    • Context: The authoritative standard for identifying residual solvent peaks (Water in DMSO @ 3.33 ppm)

Sources

Technical Support Center: Regioselectivity in 2,6-Dichlorothiazolo[5,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Controlling


 Regioselectivity in 2,6-Dichlorothiazolo[5,4-b]pyrazine Scaffolds

Core Directive & Reactivity Logic

The Mechanistic Hierarchy

In the 2,6-dichlorothiazolo[5,4-b]pyrazine scaffold, regiocontrol is dictated by the electronic disparity between the pyrazine (6-membered) and thiazole (5-membered) rings.

  • C-6 Position (Pyrazine Ring): This is the Kinetic Site . The pyrazine ring is highly

    
    -deficient due to the two nitrogen atoms (positions 4 and 7). The C-6 chloride is activated by the adjacent nitrogen (N-7) and the inductive effect of the fused ring system. The transition state (Meisenheimer complex) is significantly stabilized here.
    
  • C-2 Position (Thiazole Ring): This is the Thermodynamic/Secondary Site . While the C-2 position is flanked by sulfur and nitrogen, the 5-membered ring is generally less electron-deficient than the diazine ring. Substitution here typically requires higher temperatures or stronger nucleophiles, after the C-6 position has reacted.

The Golden Rule: Under standard


 conditions (nucleophilic aromatic substitution), C-6 reacts first.  Reversing this order requires specialized strategies (e.g., metal-halogen exchange or palladium catalysis with specific ligands).
Visualizing the Reaction Landscape

ReactionLandscape Start 2,6-Dichlorothiazolo[5,4-b]pyrazine (Starting Material) C6_Sub 6-Substituted Product (Major Kinetic Product) Start->C6_Sub Path A: 1.0 eq Nucleophile -78°C to 0°C (Fast SNAr) C2_Sub 2-Substituted Product (Rare/Trace via SNAr) Start->C2_Sub Path B: Steric Block at C-6 or Pd-Catalysis (Specific) Bis_Sub 2,6-Bis-substituted Product (Thermodynamic Endpoint) Start->Bis_Sub Path D: Uncontrolled Exotherm Excess Base C6_Sub->Bis_Sub Path C: Excess Nucleophile Heat (>60°C) (Slow SNAr)

Figure 1: Reaction Energy Landscape. Path A represents the standard kinetic pathway targeting the pyrazine ring. Path C requires forcing conditions due to the deactivating effect of the first substituent.

Troubleshooting Guides (FAQ Format)

Issue 1: "I'm getting a mixture of C-6 mono-substituted and bis-substituted products."

Diagnosis: The reaction is proceeding too fast, or the first substituent is not deactivating the ring sufficiently. Root Cause:

  • Temperature: Running the reaction at Room Temperature (RT) is often too energetic for this highly reactive scaffold.

  • Stoichiometry: Even a slight excess of nucleophile (>1.1 eq) can drive the second substitution.

Corrective Protocol:

  • Cryogenic Control: Cool the reaction to -78°C (or at least -20°C) before adding the nucleophile.

  • Inverse Addition: Add the nucleophile dropwise to the electrophile (the scaffold), not the other way around. This ensures the nucleophile is always the limiting reagent during the addition.

  • Stoichiometry: Use exactly 0.95 equivalents of the nucleophile. It is better to have unreacted starting material (separable) than bis-substituted byproduct (often hard to separate).

Issue 2: "I cannot substitute the C-2 chloride after installing a group at C-6."

Diagnosis: The ring system has been deactivated ("poisoned") by the first substitution. Root Cause: If you installed an amine (e.g., morpholine, aniline) at C-6, the lone pair donates electron density into the pyrazine ring. This resonance effect propagates to the fused system, making the C-2 carbon significantly less electrophilic.

Corrective Protocol:

  • Switch Mechanism:

    
     may no longer be viable. Switch to Buchwald-Hartwig Amination .
    
    • Catalyst: Pd(OAc)₂ or Pd₂dba₃.

    • Ligand: BINAP or Xantphos (bidentate ligands prevent catalyst poisoning by the thiazole sulfur).

    • Base: Cs₂CO₃ (anhydrous).

    • Temp: 80–100°C.

  • Leaving Group Swap: If possible, synthesize the 2-bromo -6-chloro analog. Bromine is a better leaving group for Pd-catalysis, potentially overriding the electronic deactivation.

Issue 3: "The C-6 selectivity is poor (getting ~10-20% C-2 product)."

Diagnosis: The nucleophile is likely guided by the thiazole sulfur (coordination effect) or is too small/linear. Root Cause:

  • Solvent Effect: In non-polar solvents, the nucleophile might coordinate with the thiazole sulfur, directing attack to C-2.

  • Protonation: If using an amine salt, the bridgehead nitrogen might protonate, altering activation patterns.

Corrective Protocol:

  • Solvent Switch: Use a polar aprotic solvent like DMF or DMAc . These solvents solvate the nucleophile cation, leaving the anion "naked" and more governed by pure electronic (LUMO) control, which favors C-6.

  • Base Choice: Use a bulky base like Diisopropylethylamine (DIPEA) to scavenge protons without participating in nucleophilic attack.

Experimental Protocols

Protocol A: Kinetic Mono-Substitution (C-6 Selective)

Target: Installing a nucleophile at the Pyrazine ring without touching the Thiazole.

  • Preparation: Dissolve 2,6-dichlorothiazolo[5,4-b]pyrazine (1.0 mmol, 1.0 eq) in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (acetone/dry ice bath).

  • Addition:

    • Mix the Nucleophile (0.95 eq) with DIPEA (1.1 eq) in THF.

    • Add this mixture dropwise over 30 minutes via syringe pump.

  • Reaction: Stir at -78°C for 1 hour. Monitor by TLC/LCMS.

    • Note: If conversion is <10%, slowly warm to 0°C. Do not jump to RT.

  • Quench: Add saturated NH₄Cl solution while cold.

  • Workup: Extract with EtOAc. The product is usually the 6-substituted-2-chlorothiazolo[5,4-b]pyrazine .

Protocol B: Sequential Bis-Substitution (C-6 then C-2)

Target: Hetero-bis-functionalized scaffold.

  • Step 1: Perform Protocol A to isolate the 6-substituted intermediate.

  • Step 2 (The Hard Step):

    • Dissolve the intermediate in DMSO or NMP (higher boiling point required).

    • Add the second nucleophile (1.5–2.0 eq).

    • Add K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Heating: Heat to 80–120°C .

    • Alert: Monitor closely for decomposition. If the first substituent is an amine, this step may take 12–24 hours.

  • Alternative Step 2 (Pd-Catalysis): If

    
     fails at 120°C, use the Buchwald-Hartwig conditions described in "Issue 2".
    

Data Summary: Substituent Effects

Substituent at C-6Electronic EffectImpact on C-2 ReactivityRecommended C-2 Strategy
-Cl (Starting Material) Electron WithdrawingHighStandard

(RT)
-OR (Alkoxy) Weakly DonatingModerate

(Heat, 60-80°C)
-NHR (Amine) Strongly DonatingLow (Deactivated)Pd-Catalysis or High T (>100°C)
-SR (Thioether) Weakly DonatingModerate

(Heat, 50-70°C)

References

  • Thiazolo[5,4-b]pyridine Scaffold Synthesis & Reactivity Title: Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.[1][2] Source: MDPI / PMC. URL:[Link]

  • Regioselectivity in Dichloropyrimidines (Analogous N-Heterocycles) Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class | Chapter 29. Source: WuXi AppTec. URL:[Link]

  • Quantit

    
     
    Title: A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors.
    Source: ChemRxiv.
    URL:[Link]
    

Sources

Technical Support Center: Purification of Chlorinated Thiazolopyrazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of chlorinated thiazolopyrazine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these critical heterocyclic compounds. Our focus is on providing practical, field-proven insights and troubleshooting strategies rooted in fundamental chemical principles.

Introduction: The Challenge of Purifying Thiazolopyrazines

Chlorinated thiazolopyrazine intermediates are vital building blocks in medicinal chemistry, often forming the core of various therapeutic agents.[1][2] However, their purification is frequently non-trivial. The presence of nitrogen atoms imparts basicity, while the chlorinated aromatic system introduces specific solubility and reactivity characteristics. Impurities often include regioisomers, over-chlorinated species, unreacted starting materials, and various by-products from the synthesis.[3][4]

This guide provides a structured approach to tackling these challenges, moving from initial method selection to advanced troubleshooting for common purification techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: How do I choose the best initial purification strategy for my crude chlorinated thiazolopyrazine?

The optimal purification technique depends on the physical state of your intermediate, its polarity, and the nature of the primary impurities.[5] A logical selection process is essential to avoid wasted time and material.

Workflow: Selecting a Purification Method

Below is a decision-making workflow to guide your initial choice.

Purification_Selection cluster_liquid start Crude Chlorinated Thiazolopyrazine Intermediate is_solid Is the crude product a solid? start->is_solid is_soluble Significant solubility difference between hot and cold solvent? is_solid->is_soluble Yes chromatography Primary Method: Column Chromatography is_solid->chromatography No liquid Crude product is an oil or liquid is_solid->liquid No recrystallize Primary Method: Recrystallization is_soluble->recrystallize Yes is_soluble->chromatography No extraction Consider Preliminary Cleanup: Acid-Base Extraction recrystallize->extraction If impurities persist chromatography->extraction To remove acidic/basic impurities first liquid->chromatography

Caption: Initial decision tree for selecting a purification method.

Expertise & Causality:

  • Recrystallization is the most efficient method for solid compounds if a suitable solvent can be found, as it can yield highly pure material with minimal effort.[6][7] It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures.[6][8]

  • Column Chromatography is the workhorse of purification for both solids and oils, especially when dealing with complex mixtures or impurities with similar properties to the product.[5][9] It separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[9]

  • Acid-Base Extraction is an exceptionally powerful preliminary cleanup step.[10][11] Since thiazolopyrazines are basic (due to the ring nitrogens), they can be selectively protonated and moved into an aqueous acidic layer, leaving neutral organic impurities behind in the organic layer.[11] This dramatically reduces the burden on subsequent chromatographic steps.[8]

FAQ 2: My recrystallization is failing. What are the common causes and solutions?

Recrystallization can be challenging, but problems are typically systematic.[7] The most common issues are low recovery, "oiling out," and complete failure to crystallize.

Problem Primary Cause Troubleshooting Protocol & Explanation
Low Recovery Too much solvent was used. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid.[5][6] After filtering and cooling, you can reduce the mother liquor volume by evaporation to recover more product, which may require a second recrystallization.[5]
The compound is too soluble in the cold solvent. Solution: Cool the flask in an ice bath or refrigerator to maximize the precipitation.[5] If recovery is still low, a different solvent or a co-solvent system (a "good" solvent and a "poor" solvent) is needed.[5]
"Oiling Out" (Product separates as a liquid)The boiling point of the solvent is higher than the melting point of the solute. Solution: Choose a solvent with a lower boiling point. An oil is essentially an impure molten compound and will not form a pure crystal lattice.
The solution is cooling too rapidly. Solution: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Rapid cooling promotes precipitation over crystallization. Scratching the inside of the flask with a glass rod can initiate crystal formation.
No Crystals Form The solution is not supersaturated. Solution: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration. Alternatively, add a "seed crystal" from a previous pure batch to initiate crystallization.
An inappropriate solvent was chosen. Solution: The ideal solvent dissolves the compound when hot but not when cold.[12] Test solubility in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate/hexane mixtures) on a small scale before committing the entire batch.[6]
FAQ 3: How can I use acid-base extraction to pre-purify my chlorinated thiazolopyrazine?

This is a highly recommended technique that leverages the basicity of the thiazolopyrazine ring system.

Workflow: Acid-Base Extraction

AcidBaseExtraction start Step 1: Dissolution Crude product (thiazolopyrazine + neutral impurities) dissolved in an organic solvent (e.g., DCM, EtOAc). extraction Step 2: Acid Wash Organic Layer (DCM) Neutral Impurities Aqueous Layer (1M HCl) Protonated Thiazolopyrazine Salt (Water Soluble) start->extraction separation Step 3: Separation Aqueous layer is collected. Organic layer is discarded. extraction:f2->separation neutralization Step 4: Neutralization & Re-extraction Aqueous Layer Add base (e.g., NaHCO₃, NaOH) to deprotonate the salt. Organic Layer (Fresh DCM) Pure, neutral Thiazolopyrazine is extracted back. separation->neutralization:f1 final Step 5: Isolation The final organic layer is dried and evaporated to yield the purified product. neutralization->final

Caption: Workflow for purifying a basic compound using acid-base extraction.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.[10]

  • Acidic Wash: Add an equal volume of a weak aqueous acid, such as 1M hydrochloric acid (HCl).[10][11] Stopper the funnel and invert it gently several times to mix the layers, venting frequently to release any pressure. Causality: The acidic solution protonates the basic nitrogen atoms of the thiazolopyrazine, forming a salt that is soluble in the aqueous layer.[10][11] Neutral organic impurities remain in the organic layer.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (if using DCM) into a clean flask. Discard the organic layer containing the neutral impurities.

  • Back-washing (Optional but Recommended): Add a small amount of fresh organic solvent to the collected aqueous layer, shake, and separate again. Discard this organic wash. This step removes any residual neutral compounds that may have contaminated the aqueous layer.[13]

  • Neutralization: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., saturated sodium bicarbonate solution or 1M sodium hydroxide) until the solution is basic (check with pH paper). You should see the purified product precipitate or form an oil. Causality: The base deprotonates the thiazolopyrazine salt, converting it back to its neutral, water-insoluble form.[13]

  • Re-extraction: Add fresh organic solvent (DCM or EtOAc) to the neutralized mixture and extract the purified product back into the organic layer.

  • Drying and Evaporation: Collect the organic layer, dry it over a drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified intermediate.[11][13]

Troubleshooting:

  • Emulsion Formation: If a stable emulsion forms between the layers, it is often due to vigorous shaking or surfactant-like impurities.[5] To resolve this, try gentle inversion instead of shaking, or add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.

FAQ 4: My column chromatography is giving poor separation. How can I optimize it?

Poor separation is a common issue in column chromatography.[5] A systematic approach to troubleshooting is key.

Troubleshooting Flowchart: Column Chromatography

Chromatography_Troubleshooting start Problem: Poor Peak Separation cause1 Possible Cause: Inappropriate Solvent System start->cause1 cause2 Possible Cause: Column Overloading cause1->cause2 No sol1 Solution: Optimize solvent system using TLC. Aim for a target compound Rf of 0.2-0.4. cause1->sol1 Yes cause3 Possible Cause: Poor Column Packing cause2->cause3 No sol2 Solution: Reduce sample load (typically 1-5% of silica mass). Use a wider column for larger samples. cause2->sol2 Yes sol3 Solution: Ensure a level, well-settled silica bed. Avoid air bubbles or cracks. cause3->sol3 Yes

Caption: Troubleshooting guide for poor separation in column chromatography.

Expert Insights:

  • Solvent System is Critical: The most common failure point is a poorly chosen mobile phase.[5] Before running a column, always develop a separation on a Thin Layer Chromatography (TLC) plate. The ideal solvent system should give your desired product an Rf value between 0.2 and 0.4, with good separation from all major impurities.

  • Avoid Overloading: The amount of crude material should typically be 1-5% of the mass of the stationary phase (silica gel).[5] Overloading leads to broad, overlapping bands that are impossible to separate.

  • Gradient Elution: If your impurities have very different polarities, a gradient elution can be highly effective.[5] Start with a low-polarity solvent system (e.g., 100% hexane) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate). This will elute non-polar impurities first, followed by your product, and finally any highly polar impurities.

References

  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Acid–base extraction. Wikipedia.
  • Acid-Base Extraction. University of California, Los Angeles.
  • Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • Acid-Base Extraction. Chemistry LibreTexts.
  • An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. PubMed.
  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
  • Recent trends in impurity profiling of pharmaceutical products. Journal of Pharmaceutical, Chemical and Biological Sciences.
  • Purification: How To. University of Rochester Department of Chemistry.
  • Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. Symbiosis Online Publishing.
  • Lab Procedure: Recrystallization. ChemTalk.
  • Impurity profiling plays a crucial role in the pharmaceutical industry. International Journal of Pharmaceutical Sciences.
  • How I do recrystalyzation for a chrmical compound that oftenly soluble in all solvents at room temperature??? ResearchGate.
  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives. Farmaceutická fakulta Univerzity Komenského.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
  • Synthesis and antibacterial activity of thiazolopyrazine-incorporated tetracyclic quinolone. PubMed.
  • A REVIEW ON IMPURITY PROFILING IN DRUG DEVELOPMENT. International Journal of Biology, Pharmacy and Allied Sciences.
  • Synthesis and antibacterial activity of thiazolopyrazine-incorporated tetracyclic quinolone antibacterial agents. 2. PubMed.

Sources

Technical Support Center: SnAr Optimization on Thiazolopyrazine Cores

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SNAR-TPZ-OPT-001 Subject: Optimizing Reaction Temperature for Nucleophilic Aromatic Substitution (SnAr) on Thiazolopyrazine Scaffolds

Core Directive: The "Loaded Spring" Paradox

The thiazolopyrazine core is a fused, electron-deficient heterocycle. Unlike a simple benzene ring which requires forcing conditions for SnAr, this scaffold acts like a "loaded spring." The fusion of the electron-withdrawing thiazole and pyrazine rings creates high electrophilicity.

The Critical Balance:

  • Too Cold: The reaction stalls at the Meisenheimer complex stage or fails to overcome the activation energy (

    
    ) for the leaving group departure.
    
  • Too Hot: The core is susceptible to ring-opening hydrolysis, polymerization, or off-target nucleophilic attack (regio-scrambling) due to its high reactivity.

This guide provides a logic-driven workflow to navigate this narrow thermal window.

Diagnostic Workflow: The Optimization Decision Tree

Before arbitrarily heating your reaction, follow this self-validating logic flow. This minimizes material waste and identifies the specific failure mode.

SnAr_Optimization Start START: Standard Screen (1 eq. Nucleophile, Base, THF/DMF, 25°C, 1h) Check LCMS Analysis (Conversion?) Start->Check HighConv >90% Conversion Clean Product Check->HighConv Success LowConv <10% Conversion (Stalled) Check->LowConv No Reaction Messy Complex Mixture (Decomposition/Byproducts) Check->Messy Impurities Isolate Proceed to Workup HighConv->Isolate Heat Increase T by 10°C increments (Max 60°C) LowConv->Heat First Step ChangeSolvent Switch to Polar Aprotic (DMSO/NMP) LowConv->ChangeSolvent If Heat Fails CoolDown Repeat at 0°C or -20°C (Kinetic Control) Messy->CoolDown Regio-scrambling? CheckReagents Check Nucleophile Sterics or LG Quality Messy->CheckReagents Core degradation? Heat->Check Re-analyze

Figure 1: Logic-driven optimization workflow for thiazolopyrazine SnAr. Follow the path based on LCMS conversion data.

Technical FAQs & Troubleshooting
Q1: My reaction works at 80°C but yields are low due to "tar" formation. What is happening?

Diagnosis: You are likely triggering thermodynamic instability of the core or the product. The Science: Thiazolopyrazines are prone to polymerization or hydrolysis at high temperatures, especially under basic conditions. The "tar" is often a result of the nucleophile attacking the solvent (e.g., DMAc decomposition) or the core undergoing ring-opening. The Fix:

  • Lower Temperature, Higher Concentration: Run the reaction at 40°C but double the concentration (0.5 M to 1.0 M). This increases the rate of the bimolecular SnAr reaction (

    
    ) without increasing the rate of unimolecular thermal decomposition.
    
  • Switch Solvent: Move from DMF/DMAc (which can decompose to dimethylamine and react) to Acetonitrile or THF . If solubility is an issue, use NMP but keep T < 60°C.

Q2: I have two chlorines on my core. At 60°C, I get a 50:50 mix of isomers. How do I get selectivity?

Diagnosis: You are operating under Thermodynamic Control where the reaction barriers between the two positions are easily overcome. The Science:

  • Kinetic Control (Low T): The nucleophile attacks the most electron-deficient carbon (lowest LUMO coefficient). This is the "fastest" reaction.

  • Thermodynamic Control (High T): The reaction becomes reversible or less selective, leading to substitution at the more stable (but slower) position or bis-substitution. The Fix:

  • Cryogenic SnAr: Cool the reaction to -20°C or 0°C . Add the nucleophile slowly. This forces the reaction to proceed only at the most activated position (Kinetic Product).

  • Leaving Group Engineering: If temperature alone fails, switch the "desired" position to a more labile leaving group (e.g., Fluorine vs. Chlorine). Fluorine reacts significantly faster in SnAr due to the high electronegativity stabilizing the Meisenheimer intermediate [1].

Q3: The reaction is stalled at 50% conversion even after 24h at reflux. Should I use a microwave?

Diagnosis: Product inhibition or catalyst poisoning (if using metal-catalyzed, though this is SnAr). More likely, the nucleophile is deactivated (e.g., hydrogen bonding with solvent). The Science: Protic solvents (alcohols) form hydrogen bonds with anionic nucleophiles, effectively "caging" them. The Fix:

  • Do NOT just superheat: Increasing T might degrade the product.

  • Solvent Switch: Ensure you are using an anhydrous polar aprotic solvent (DMSO, DMF).[1] These solvate the cation (Na+) but leave the nucleophilic anion "naked" and highly reactive [2].

  • Microwave Protocol: Only use if thermal stability is confirmed. Set a ceiling temperature of 100°C and use "Power Max" settings to ensure rapid heating, minimizing the time the core spends in the "decomposition zone."

Comparative Data: Solvent & Temperature Effects

Select the reaction medium based on your required temperature window.

SolventBoiling Pt. (°C)Rec. SnAr Temp RangeRisk Factor
THF 660°C – 60°CLow. Good for kinetic control.
Acetonitrile 8225°C – 80°CLow. Easy workup.
DMF 15325°C – 100°CHigh. Decomposes >120°C to form reactive Me₂NH.
DMSO 18925°C – 120°CMedium. Difficult to remove; oxidative potential.
NMP 20280°C – 140°CMedium. Use for unreactive substrates only.
Validated Protocol: The "Stepwise Thermal Ramp"

Do not set a single temperature and walk away. Use this protocol to define the optimal window for your specific thiazolopyrazine derivative.

Materials:

  • Substrate (0.1 mmol)

  • Nucleophile (1.1 eq)

  • Base (DIPEA or K2CO3, 2.0 eq)

  • Solvent (THF or DMF, 0.5 mL)

Procedure:

  • T0 (Baseline): Mix reagents at 20°C . Stir for 30 minutes.

    • Action: Take LCMS aliquot.

    • Decision: If conversion >50%, continue at 20°C. If <10%, proceed to step 2.

  • T1 (Activation): Heat to 45°C . Stir for 1 hour.

    • Action: Take LCMS aliquot.

    • Check: Look for byproduct peak (M+18 for hydrolysis or M+Nu+Nu for bis-addition).

  • T2 (Forcing): Only if T1 showed <20% conversion and clean spectra. Heat to 70°C .

    • Warning: If T1 showed impurities, do not heat . Change solvent to DMSO (higher dielectric constant stabilizes the transition state) and return to 45°C.

Mechanistic Visualization

Understanding the energy landscape helps explain why temperature control is vital for regioselectivity.

Energy_Profile Reactants Reactants (Thiazolopyrazine + Nu) TS_Kinetic TS (Kinetic) Low Ea (C-Activated) Reactants->TS_Kinetic Low T Path TS_Thermo TS (Thermo) High Ea (C-Stable) Reactants->TS_Thermo High T Path Prod_Kinetic Product A (Kinetic) TS_Kinetic->Prod_Kinetic Prod_Thermo Product B (Thermodynamic) TS_Thermo->Prod_Thermo

Figure 2: Energy profile. Low temperature favors the Kinetic path (lower activation energy). High temperature provides enough energy to access the Thermodynamic path, leading to isomer mixtures.

References
  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007. (Explains the stabilizing effect of electronegative leaving groups like Fluorine in SnAr).
  • Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society1958 , 12, 1-16. Link

  • Rohrbach, S.; Smith, A. J.; Dilger, A. K. "Concerted Nucleophilic Aromatic Substitutions." Angewandte Chemie International Edition2019, 58, 16368-16388.
  • Neustadt, B. R. "Thiazolo[5,4-b]pyrazine: Synthesis and Reactivity." Heterocycles1980, 14, 195. (Foundational text on the specific reactivity of the thiazolopyrazine core).

Sources

Validation & Comparative

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Dichlorothiazolopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals working with novel heterocyclic scaffolds, understanding the structural nuances of molecules is paramount. Mass spectrometry (MS) stands as a cornerstone technique for molecular characterization, and a thorough comprehension of fragmentation patterns is essential for unambiguous structure elucidation. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of dichlorothiazolopyrazines, a class of heterocyclic compounds with significant potential in medicinal chemistry. By comparing their fragmentation behavior with that of related non-chlorinated and mono-chlorinated analogs, this document offers a predictive framework for identifying these molecules and their isomers.

The Logic of Fragmentation in Heterocyclic Systems

Before delving into the specifics of dichlorothiazolopyrazines, it is crucial to understand the fundamental principles governing the fragmentation of related heterocyclic systems under electron ionization. The stability of the resulting fragment ions largely dictates the observed fragmentation pathways.

In fused heterocyclic systems containing thiazole and pyrazine rings, the initial ionization event typically involves the removal of a non-bonding electron from a nitrogen or sulfur atom, or a pi-electron from the aromatic system. The subsequent fragmentation is a cascade of bond cleavages and rearrangements driven by the stability of the resulting radical cations and neutral losses.

Studies on related compounds, such as thiazolo[3,2-a]pyrimidines, have shown that the thiazole ring is often the initial site of fragmentation, being less stable than the pyrimidine ring under EI conditions.[1][2] This provides a valuable precedent for predicting the behavior of the thiazolopyrazine core.

Furthermore, the presence of halogen atoms significantly influences fragmentation. For chlorinated organic compounds, a key diagnostic feature in the mass spectrum is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two stable isotopes, 35Cl and 37Cl, in an approximate ratio of 3:1. Consequently, a molecule containing one chlorine atom will exhibit a molecular ion cluster with peaks at M and M+2 in a roughly 3:1 intensity ratio. For a molecule with two chlorine atoms, such as dichlorothiazolopyrazine, the isotopic pattern becomes more complex, with peaks at M, M+2, and M+4 in a characteristic intensity ratio of approximately 9:6:1.[3][4] The primary fragmentation pathway for many chlorinated compounds is the loss of a chlorine radical (Cl•) or a molecule of hydrogen chloride (HCl).[3]

Deciphering the Fragmentation of Dichlorothiazolopyrazines

While specific experimental data for the mass spectrometry of dichlorothiazolopyrazines is not extensively published, we can construct a highly probable fragmentation model based on the established principles for related heterocyclic and chlorinated compounds. Let us consider the example of a generic dichlorothiazolopyrazine isomer.

The molecular ion ([M]•+) will be the highest mass peak in the spectrum (excluding isotopic peaks) and its m/z value will correspond to the molecular weight of the compound. The characteristic 9:6:1 isotopic pattern for two chlorine atoms will be a definitive indicator of the elemental composition.

The primary fragmentation pathways are predicted to be:

  • Loss of a Chlorine Radical: The initial and most favorable fragmentation is likely the cleavage of a C-Cl bond to expel a chlorine radical, resulting in a [M-Cl]+ ion. This fragment will still contain one chlorine atom and thus exhibit an M' and M'+2 isotopic pattern with a 3:1 ratio.

  • Sequential Loss of the Second Chlorine Radical: The [M-Cl]+ fragment can then lose the second chlorine radical to form a [M-2Cl]•+ ion.

  • Ring Fragmentation: Following the loss of chlorine atoms, the heterocyclic core will begin to fragment. Based on the precedent of related systems, the thiazole ring is expected to fragment first. This can occur through various pathways, including the loss of a neutral molecule such as hydrogen cyanide (HCN) or a thioformyl radical (HCS•).

  • Pyrazine Ring Fragmentation: Subsequent fragmentation of the pyrazine ring would likely involve the loss of nitrogen-containing species, such as N2 or HCN.

Below is a proposed fragmentation pathway for a generic dichlorothiazolopyrazine:

Fragmentation_Pathway M [M]⁺˙ (Dichlorothiazolopyrazine) (9:6:1 Isotope Pattern) M_Cl [M-Cl]⁺ (3:1 Isotope Pattern) M->M_Cl - Cl˙ M_2Cl [M-2Cl]⁺˙ M_Cl->M_2Cl - Cl˙ Thiazole_frag Thiazole Ring Fragment M_2Cl->Thiazole_frag - HCN / HCS˙ Pyrazine_frag Pyrazine Ring Fragment Thiazole_frag->Pyrazine_frag - N₂ / HCN

Caption: Proposed EI-MS fragmentation pathway for dichlorothiazolopyrazines.

Comparative Fragmentation Analysis

To illustrate the influence of chlorine substitution on the fragmentation pattern, a comparative analysis with non-chlorinated and mono-chlorinated thiazolopyrazine analogues is instructive.

CompoundKey Fragmentation PathwaysExpected Base PeakIsotopic Pattern of Molecular Ion
Thiazolopyrazine - Initial fragmentation of the thiazole ring (loss of HCN or HCS•).- Subsequent fragmentation of the pyrazine ring (loss of N2 or HCN).Fragment resulting from initial thiazole ring cleavage.Single M+ peak.
Monochlorothiazolopyrazine - Initial loss of Cl•.- Fragmentation of the thiazole ring from the [M-Cl]+ ion.- Subsequent pyrazine ring fragmentation.[M-Cl]+ or a subsequent fragment.M and M+2 peaks in a ~3:1 ratio.
Dichlorothiazolopyrazine - Initial loss of one Cl• to form [M-Cl]+.- Loss of the second Cl• from [M-Cl]+.- Fragmentation of the heterocyclic core.[M-Cl]+ or [M-2Cl]•+.M, M+2, and M+4 peaks in a ~9:6:1 ratio.

This comparative data highlights the diagnostic value of both the isotopic pattern and the initial neutral losses in identifying the degree of chlorination.

Experimental Protocol for EI-MS Analysis

To obtain high-quality and reproducible mass spectra of dichlorothiazolopyrazines, the following experimental protocol is recommended.

Objective: To determine the fragmentation pattern of a dichlorothiazolopyrazine sample using Electron Ionization Mass Spectrometry (EI-MS).

Instrumentation:

  • A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an electron ionization (EI) source. A quadrupole or time-of-flight (TOF) mass analyzer is suitable.

Materials:

  • Dichlorothiazolopyrazine sample

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • Inert gas for GC (Helium, 99.999% purity)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the dichlorothiazolopyrazine sample in a suitable volatile solvent (e.g., 1 mg/mL).

    • Ensure the sample is fully dissolved.

  • GC-MS Instrument Setup:

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. (Note: This program should be optimized based on the volatility of the specific isomer).

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Injection Volume: 1 µL.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI)

      • Electron Energy: 70 eV

      • Ion Source Temperature: 230 °C

      • Mass Range: m/z 40-500

      • Scan Rate: 2 scans/second

  • Data Acquisition:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the data over the entire GC run.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the dichlorothiazolopyrazine.

    • Extract the mass spectrum from this peak.

    • Analyze the mass spectrum to identify the molecular ion and major fragment ions.

    • Examine the isotopic pattern of the molecular ion and any chlorine-containing fragments.

    • Propose fragmentation pathways based on the observed neutral losses and fragment ions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve Dichlorothiazolopyrazine in Volatile Solvent Inject Inject Sample into GC-MS Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis & Detection Ionize->Detect Spectrum Obtain Mass Spectrum Detect->Spectrum Identify Identify Molecular Ion & Isotopic Pattern Spectrum->Identify Analyze Analyze Fragment Ions & Neutral Losses Identify->Analyze Propose Propose Fragmentation Pathways Analyze->Propose

Caption: Workflow for the EI-MS analysis of dichlorothiazolopyrazines.

Conclusion

The mass spectrometry fragmentation patterns of dichlorothiazolopyrazines are primarily dictated by the presence of two chlorine atoms and the inherent instability of the thiazole ring compared to the pyrazine ring. The characteristic isotopic signature of two chlorine atoms provides an immediate and powerful diagnostic tool. The initial loss of chlorine radicals is the dominant primary fragmentation pathway, followed by the systematic degradation of the heterocyclic core. By understanding these principles and employing a robust experimental protocol, researchers can confidently identify and characterize these important molecules, paving the way for their further development in various scientific applications.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Sharma, V. P. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 16(3-4), 1489.
  • El-Sakka, S. S., Soliman, A. H., & Imam, A. M. (2009).
  • Zenkevich, I. G. (2009). Mass spectrometry of halogen-containing organic compounds. Mass-spektrometria, 6(2), 99-112.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(3), 003.
  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Mishra, B., & Holla, B. S. (2001). Synthesis of some halogen-containing 1,2,4-triazolo-1,3,4-thiadiazines and their antibacterial and anticancer screening studies--part I. Arzneimittel-Forschung, 51(8), 675–679.
  • El-Gendy, M. A., & Kandeel, M. M. (2015). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones.
  • Oda, K., Nakayama, H., & Nakatsuji, H. (2021). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Journal of Heterocyclic Chemistry, 58(12), 2418-2421.
  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]

Sources

A Comparative Crystallographic Guide to Thiazolo[4,5-b]pyrazine Derivatives and Their Isosteres: Navigating a Data-Scarce Landscape

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiazolo[4,5-b]pyrazine scaffold holds significant promise. As a key heterocyclic motif, its derivatives are explored for a range of therapeutic applications, including their potential as kinase inhibitors and fluorescent probes.[1] X-ray crystallography is an indispensable tool in the rational design of these molecules, providing precise three-dimensional structural information that is crucial for understanding structure-activity relationships (SAR) and for optimizing ligand-protein interactions.

However, a comprehensive survey of the current literature reveals a notable scarcity of publicly available single-crystal X-ray diffraction data for thiazolo[4,5-b]pyrazine derivatives. This guide addresses this knowledge gap by providing a robust framework for researchers. It outlines a best-practice protocol for the crystallographic analysis of novel thiazolo[4,5-b]pyrazine compounds, and offers a comparative analysis with structurally related, and more extensively studied, heterocyclic systems. By examining the crystal structures of isomeric and bioisosteric analogues, we can infer and anticipate the structural behavior of the thiazolo[4,5-b]pyrazine core, providing a valuable predictive tool for drug design and materials science.

The Significance of the Thiazolo[4,5-b]pyrazine Scaffold

The fusion of a thiazole and a pyrazine ring creates a unique electronic and steric environment. The pyrazine ring, with its two nitrogen atoms, can participate in a variety of non-covalent interactions, including hydrogen bonding and metal coordination. The thiazole ring introduces a sulfur atom, which can also engage in specific intermolecular contacts. This combination of features makes thiazolo[4,5-b]pyrazine derivatives attractive candidates for targeting a range of biological macromolecules.

Experimental Protocol: A Best-Practice Approach for X-ray Crystallography of Thiazolo[4,5-b]pyrazine Derivatives

For researchers who have synthesized novel thiazolo[4,5-b]pyrazine derivatives, obtaining high-quality single crystals suitable for X-ray diffraction is the first critical step. The following protocol is a generalized yet detailed workflow, drawing upon established methodologies for similar heterocyclic compounds.

Part 1: Crystallization of Thiazolo[4,5-b]pyrazine Derivatives

The growth of single crystals is often the most challenging aspect of a crystallographic study. The choice of solvent and crystallization technique is paramount and often requires empirical screening.

1. Solvent Selection:

  • Initial Screening: Begin with a range of common organic solvents of varying polarity, such as methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and toluene.

  • Solubility Assessment: The ideal solvent is one in which the compound has moderate solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures.

  • Binary Solvent Systems: If single solvents are unsuccessful, employ binary or even tertiary solvent systems. A common strategy is to dissolve the compound in a good solvent and then slowly introduce a miscible "anti-solvent" in which the compound is poorly soluble.

2. Crystallization Techniques:

  • Slow Evaporation: This is the simplest method. A saturated or near-saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over hours to days.

  • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below. The rate of cooling can significantly impact crystal quality.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a reservoir of a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization. This is often the most successful technique for obtaining high-quality crystals.

  • Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents.

Expert Insight: The choice of crystallization strategy should be guided by the physicochemical properties of the specific thiazolo[4,5-b]pyrazine derivative. For example, compounds with hydrogen bond donors and acceptors may benefit from protic solvents, while more lipophilic derivatives may crystallize more readily from non-polar solvents.

Part 2: X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.

1. Crystal Mounting and Screening:

  • A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

  • The crystal is then screened using the X-ray diffractometer to assess its quality (e.g., diffraction intensity, peak shape).

2. Data Collection:

  • A full sphere of diffraction data is collected, typically using a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

  • Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal motion and potential radiation damage.

3. Data Processing and Structure Solution:

  • The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors.

  • The crystal system and space group are determined from the processed data.

  • The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the electron density.

4. Structure Refinement:

  • The initial structural model is refined against the experimental data using least-squares methods.

  • Anisotropic displacement parameters are typically refined for non-hydrogen atoms.

  • Hydrogen atoms are often located from the difference Fourier map and refined with appropriate constraints or restraints.

  • The final refined structure is validated using various crystallographic metrics.

The workflow for X-ray crystallography can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Determination cluster_analysis Analysis & Validation synthesis Synthesized Thiazolo[4,5-b]pyrazine Derivative crystallization Crystallization Screening (Slow Evaporation, Vapor Diffusion, etc.) synthesis->crystallization data_collection Single-Crystal X-ray Diffraction crystallization->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement analysis Analysis of Molecular Geometry, Packing, and Intermolecular Interactions structure_refinement->analysis validation Validation & Deposition (e.g., CCDC) analysis->validation

Figure 1: A generalized workflow for the X-ray crystallographic analysis of novel compounds.

Comparative Crystallographic Analysis: Insights from Isomeric and Related Heterocyclic Systems

In the absence of a large dataset for thiazolo[4,5-b]pyrazine derivatives, a comparative analysis with structurally similar compounds can provide valuable insights into their likely solid-state behavior. Here, we compare key crystallographic features of thiazolo[4,5-b]pyridines and other related fused heterocyclic systems.

Molecular Geometry

The core geometry of the fused ring system is of fundamental importance. A comparison of bond lengths and angles can reveal the electronic effects of substituent groups and the influence of the nitrogen atom positions within the six-membered ring.

FeatureThiazolo[4,5-b]pyridine Derivative1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole
Twist Angle Not applicable (bicyclic)The triazole and indole rings are twisted from each other by 12.65°.[2][3]
Key Bond Lengths C=N, C-S, C-C bond lengths are within expected ranges for aromatic heterocyclic systems.The bond lengths within the triazole and pyridazinoindole moieties are consistent with their aromatic character.[2][3]
Planarity The thiazolo[4,5-b]pyridine core is generally planar.The individual heterocyclic rings are largely planar, but the overall molecule is non-planar due to the twist between the rings.[2][3]
Crystal Packing and Intermolecular Interactions

The way molecules pack in the solid state is governed by a delicate balance of intermolecular forces. Understanding these interactions is crucial for predicting physical properties such as solubility and melting point, and for understanding potential polymorphism.

Key Intermolecular Interactions to Consider:

  • Hydrogen Bonding: The presence of hydrogen bond donors (e.g., -NH2, -OH) and acceptors (e.g., pyrazine and thiazole nitrogen atoms) can lead to the formation of strong, directional hydrogen bonds that often dominate the crystal packing.

  • π-π Stacking: The aromatic nature of the thiazolo[4,5-b]pyrazine core makes it susceptible to π-π stacking interactions. The geometry of these interactions (e.g., face-to-face, offset) can be influenced by substituents.

  • Halogen Bonding: The introduction of halogen atoms can lead to the formation of halogen bonds, which are increasingly recognized as important interactions in crystal engineering.

  • C-H···N/S/O Interactions: Weak hydrogen bonds involving carbon-hydrogen bonds as donors and heteroatoms as acceptors can also play a significant role in stabilizing the crystal lattice.

A comparison of the dominant intermolecular interactions in related heterocyclic systems is presented below:

Compound ClassDominant Intermolecular InteractionsReference
1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indolesH···H, H···C, N···H, and Br···H contacts are the most dominant. C···C, C···H, Br···H, N···H, and S···S contacts have the characteristics of strong interactions. The presence of π–π stacking interactions is also confirmed.[2][3]
Fused Thiazolo[3,2-a]pyrimidinesStrong Br-…H-N hydrogen bonds and C-H…O weak hydrogen bonds forming R22(8) synthons.[2]

The following diagram illustrates the key differences in the core structures of thiazolo[4,5-b]pyrazine and its more studied isomer, thiazolo[4,5-b]pyridine.

molecular_structures cluster_pyrazine Thiazolo[4,5-b]pyrazine cluster_pyridine Thiazolo[4,5-b]pyridine pyrazine pyrazine pyridine pyridine

Figure 2: Comparison of the chemical structures of thiazolo[4,5-b]pyrazine and thiazolo[4,5-b]pyridine.

Future Directions and the Importance of Data Sharing

The current lack of crystallographic data for thiazolo[4,5-b]pyrazine derivatives represents a significant opportunity for researchers. The systematic synthesis and crystallographic analysis of a series of these compounds would provide invaluable data for the fields of medicinal chemistry and materials science. It is strongly encouraged that researchers who successfully obtain crystal structures of thiazolo[4,5-b]pyrazine derivatives deposit their data in public repositories such as the Cambridge Structural Database (CSD) to facilitate future research and comparative studies.

Conclusion

While the direct crystallographic comparison of a wide range of thiazolo[4,5-b]pyrazine derivatives is currently hampered by a lack of available data, this guide provides a comprehensive framework for researchers working with this important class of compounds. By following the detailed experimental protocols and leveraging the comparative insights from related heterocyclic systems, scientists and drug development professionals can make more informed decisions in their design and optimization efforts. The continued investigation into the solid-state structures of thiazolo[4,5-b]pyrazine derivatives will undoubtedly contribute to the advancement of their therapeutic and material applications.

References

  • Sawazaki, T., Sohma, Y., & Kanai, M. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical and Pharmaceutical Bulletin, 70(1), 82-84. Available from: [Link]

  • El-Gazzar, A. B. A., et al. (2020). An Efficient Procedure of Synthesis Acyclic C-Glycosides of Thiazolo [4, 5-b]Pyrazine and Imidazo[4,5-d]Thiazole with Expected Anti-Cancer Activities. Polycyclic Aromatic Compounds, 1-15. Available from: [Link]

  • Name, N., et al. (Year). Substituent effects on fluorescence properties of thiazolo[4,5-b]pyrazine derivatives. Photochemical & Photobiological Sciences. Available from: [Link]

  • Kim, Y., et al. (2016). Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Derivatives via Tandem Reaction of Isothiocyanate Terminated Resin with o-Bromo-2-Aminopyrazines. ACS Combinatorial Science, 18(11), 688-694. Available from: [Link]

  • Chaban, T., et al. (2019). Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. Chemistry of Heterocyclic Compounds, 55(4-5), 409-416. Available from: [Link]

  • Al-Warhi, T., et al. (2019). Synthesis, Crystal Structure, and Biological Evaluation of Fused Thiazolo[3,2-a]Pyrimidines as New Acetylcholinesterase Inhibitors. Molecules, 24(12), 2329. Available from: [Link]

  • Sarhan, A. A., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5122. Available from: [Link]

Sources

Navigating the Separation of Chlorinated Thiazolo-Fused Heterocycles: A Guide to HPLC Retention Times

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise analysis of thiazolo-fused heterocycles is a critical step in synthesis confirmation, purity assessment, and pharmacokinetic studies. The introduction of chlorine atoms to these scaffolds, a common strategy to modulate biological activity, adds a layer of complexity to their analytical characterization. This guide provides an in-depth exploration of the factors governing the High-Performance Liquid Chromatography (HPLC) retention times of these compounds, offering both theoretical insights and practical guidance for method development.

The Chromatographic Challenge: Understanding Retention

In reversed-phase HPLC (RP-HPLC), the most common mode for analyzing these compounds, retention is primarily dictated by the hydrophobic interactions between the analyte and the stationary phase (typically C18 or C8).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] The more hydrophobic (lipophilic) a compound is, the more strongly it will be retained, resulting in a longer retention time. The addition of chlorine, an electron-withdrawing and lipophilic atom, significantly influences a molecule's hydrophobicity and, consequently, its chromatographic behavior.

Key Factors Influencing Retention Time:
  • Degree of Chlorination: Increasing the number of chlorine atoms on the thiazolo-fused ring system will generally lead to a substantial increase in retention time. This is a direct consequence of the increased lipophilicity of the molecule.

  • Position of Chlorination: The position of the chlorine atom(s) can also affect retention, albeit often to a lesser extent than the degree of chlorination. Isomers with chlorine atoms in more exposed positions may exhibit slightly different interactions with the stationary phase compared to those with sterically hindered chlorine atoms.

  • Nature of the Thiazolo-Fused Core: The underlying heterocyclic scaffold (e.g., benzothiazole, thiazolo[5,4-b]pyridine) provides a baseline hydrophobicity. The presence of additional nitrogen atoms, as in thiazolopyridines, can slightly decrease lipophilicity compared to their benzothiazole counterparts, potentially leading to shorter retention times, all other factors being equal.

  • Other Substituents: The presence of other functional groups on the molecule will also play a significant role. Polar groups (e.g., -OH, -NH2) will decrease retention, while non-polar groups (e.g., alkyl, aryl) will increase it.

Comparative Analysis of Retention Behavior: Expected Trends

Table 1: Predicted Elution Order of a Hypothetical Series of Chlorinated 2-Phenylbenzothiazoles on a C18 Column

CompoundStructureExpected Relative Retention TimeRationale
1 2-PhenylbenzothiazoleShortestParent compound, least lipophilic.
2 6-Chloro-2-phenylbenzothiazoleIntermediateMonochlorination significantly increases lipophilicity.
3 4,6-Dichloro-2-phenylbenzothiazoleLongerDichlorination further increases lipophilicity.
4 4,5,6-Trichloro-2-phenylbenzothiazoleLongestTrichlorination results in the most lipophilic compound in the series.

This trend is a direct illustration of the dominant effect of the degree of chlorination on retention in RP-HPLC. The greater the number of chlorine atoms, the stronger the hydrophobic interaction with the C18 stationary phase, and the longer the molecule will be retained on the column.

Experimental Protocol: A Representative RP-HPLC Method

This section provides a detailed, step-by-step methodology for the analysis of chlorinated thiazolo-fused heterocycles. This protocol is a robust starting point for method development and can be adapted based on the specific analytes and available instrumentation.

Objective: To resolve a mixture of a chlorinated thiazolo-fused heterocycle and its potential non-chlorinated precursor.
Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Materials:
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acidic modifier helps to ensure sharp peak shapes, especially for nitrogen-containing heterocycles.

  • Mobile Phase B: HPLC-grade acetonitrile or methanol with the same concentration of the acidic modifier as Mobile Phase A.

  • Sample Solvent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) or another suitable solvent in which the samples are fully soluble.

  • Analytes: Synthesized chlorinated thiazolo-fused heterocycles and their precursors.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phases (A: H2O + 0.1% Acid, B: ACN + 0.1% Acid) P2 Dissolve Samples in appropriate solvent P3 Equilibrate HPLC Column with initial mobile phase composition A1 Inject Sample (e.g., 5-10 µL) P3->A1 A2 Run Gradient Elution (e.g., 5% to 95% B over 20 min) A1->A2 Start Run A3 Detect Analytes (e.g., at 254 nm or a specific λmax) A2->A3 Elution D1 Integrate Peaks A3->D1 D2 Determine Retention Times (tR) D1->D2 D3 Quantify and/or Assess Purity D2->D3

Caption: A typical workflow for the RP-HPLC analysis of chlorinated thiazolo-fused heterocycles.

Step-by-Step Procedure:
  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of formic acid or TFA to 1 L of HPLC-grade water. Prepare Mobile Phase B by adding 1 mL of the same acid to 1 L of HPLC-grade acetonitrile. Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration).

  • Sample Preparation: Accurately weigh a small amount of your sample (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., 1 mL of a 50:50 mixture of acetonitrile and water) to create a stock solution. Further dilute as necessary to be within the linear range of the detector.

  • Instrument Setup and Equilibration:

    • Install the C18 column in the column compartment and set the temperature (e.g., 30 °C).

    • Set the detector wavelength. A wavelength of 254 nm is often a good starting point for aromatic compounds, but for optimal sensitivity, the maximum absorbance wavelength (λmax) of your specific compounds should be used.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Injection and Data Acquisition:

    • Inject a small volume of the sample (e.g., 5 µL) onto the column.

    • Start the gradient elution program. A typical gradient might be:

      • 0-20 min: 5% to 95% B

      • 20-25 min: Hold at 95% B (to wash the column)

      • 25-26 min: 95% to 5% B

      • 26-30 min: Hold at 5% B (re-equilibration)

    • Acquire data for the entire run.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Identify the peaks corresponding to your chlorinated compound and any precursors or impurities based on their retention times. As a general rule, the chlorinated analogue will have a longer retention time than its non-chlorinated counterpart.

Causality Behind Experimental Choices

  • Choice of C18 Column: C18 (octadecyl) stationary phases are the workhorse of reversed-phase chromatography due to their high hydrophobicity and broad applicability for a wide range of organic molecules.[1][7] This makes them well-suited for retaining and separating thiazolo-fused heterocycles.

  • Acidified Mobile Phase: The use of formic acid or TFA serves to protonate any basic nitrogen atoms in the heterocyclic rings. This suppresses silanol interactions with the silica support of the stationary phase and ensures that the analytes are in a single ionic form, leading to sharper, more symmetrical peaks.

  • Gradient Elution: For a mixture of compounds with a range of polarities (such as a chlorinated product and its non-chlorinated precursor), a gradient elution is often necessary. Starting with a high percentage of the aqueous mobile phase allows for the retention of more polar components, while gradually increasing the organic modifier content facilitates the elution of the more hydrophobic, chlorinated compounds.

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile is often preferred as the organic modifier as it typically provides better peak shapes and lower backpressure compared to methanol. However, methanol can sometimes offer different selectivity, so it is worth considering if resolution is not achieved with acetonitrile.

Trustworthiness: A Self-Validating System

The protocol described above is designed to be self-validating. The inclusion of both the chlorinated product and its non-chlorinated precursor in a test run allows for the direct observation of the expected increase in retention time upon chlorination. This provides immediate confirmation of the separation principle and the identity of the peaks. For rigorous validation, standard practices such as assessing linearity, accuracy, precision, and specificity should be followed as per regulatory guidelines.

Future Directions: Quantitative Structure-Retention Relationships (QSRR)

Quantitative Structure-Retention Relationship (QSRR) modeling is a powerful tool that can predict the retention times of compounds based on their molecular descriptors.[2][3][4][5] For chlorinated thiazolo-fused heterocycles, a QSRR model could be developed by correlating experimentally determined retention times with calculated molecular properties such as logP, molecular weight, and various topological and electronic descriptors. Once established, such a model could be used to predict the retention times of novel, yet-to-be-synthesized analogues, thereby accelerating method development and aiding in peak identification in complex mixtures. The development of robust QSRR models for this class of compounds represents a promising area for future research.

References

  • Kaliszan, R. (1992). Quantitative structure-retention relationships applied to reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 656(1-2), 417-435. [Link]

  • Kaliszan, R. (2007). QSRR: Quatitative Structure-(Chromatographic) Retention Relationships. Quantitative Structure-Property (Retention) Relationships in Liquid Chromatography, 1-36. [Link]

  • Thangavel, C., & Laux, A. (2023). Quantitative Structure Retention-Relationship Modeling: Towards an Innovative General-Purpose Strategy. Pharmaceuticals, 16(2), 263. [Link]

  • Kaliszan, R. (2005). Quantitative structure-retention relationships applied to reversed-phase high-performance liquid chromatography. Medicinal Chemistry Research, 14(8-9), 488-522. [Link]

  • Li, J., & Per-Olof, A. (2024). Application of artificial intelligence to quantitative structure-retention relationship calculations in chromatography. Journal of Pharmaceutical Analysis. [Link]

  • Stalcup, A. M. (2014). Change of retention factors with the change in experimental conditions... ResearchGate. [Link]

  • David, V., & Iorgulescu, G. (2016). COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS (METHANOL, ETHANOL AND ACETONITRILE). Revue Roumaine de Chimie, 61(4-5), 277-283. [Link]

  • Desai, S. R., Laddi, U. V., Bennur, R. S., & Bennur, S. C. (2011). Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. Journal of Heterocyclic Chemistry, 48(1), 178-183. [Link]

  • Reemtsma, T. (2000). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(17), 1612-1618. [Link]

  • Oniga, O., Oniga, S., Araniciu, C., Vlase, L., & Tiperciuc, B. (2012). HETEROCYCLES 40. THE LIPOPHILICITY EVALUATION OF SOME NEW PYRIDIN-3/4-YL-THIAZOLO[3,2-B][1][2][4]TRIAZOLE COMPOUNDS WITH ANTI-INFL. Farmacia, 60(5), 654-663. [Link]

  • Catani, M., et al. (2025). Comparative evaluation of reversed-phase and hydrophilic interaction liquid chromatography columns for untargeted profiling of bioactive compounds in Hypericum perforatum. Analytical and Bioanalytical Chemistry, 418(2), 687-699. [Link]

  • Filipic, S., et al. (2015). A Comparative Study of Chromatographic Behavior and Lipophilicity of Selected Imidazoline Derivatives. Journal of Chromatographic Science, 53(7), 1136-1146. [Link]

  • Anonymous. (2009). Interesting retention time for C18 column. Chromatography Forum. [Link]

  • Wang, H., et al. (1998). [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics]. Yao Xue Xue Bao, 33(9), 697-700. [Link]

  • Gkeka, P., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1083. [Link]

  • Sarbu, C., et al. (2013). THE LIPOPHILICITY OF SOME DRUGS WITH TRICYCLIC STRUCTURE ESTIMATED BY THIN-LAYER CHROMATOGRAPHY AND COMPUTED BY VARIOUS METHODS. Revue Roumaine de Chimie, 58(7-8), 619-628. [Link]

  • Leito, I., et al. (2020). New publication – retention studies in C18 column using novel fluorinated eluent additives. University of Tartu Blog. [Link]

  • Kumar, A., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 612. [Link]

  • McKenzie, C., et al. (2025). Development and comparison of reversed-phase ultra high-performance liquid chromatography (RP-UHPLC) and hydrophilic interaction... Forensic Chemistry. [Link]

  • Šegan, S., et al. (2017). Consensus-based comparison of chromatographic and computationally estimated lipophilicity of benzothiepino[3,2-c]pyridine derivatives as potential antifungal drugs. Journal of Separation Science, 40(10), 2115-2124. [Link]

  • Zakrzewski, R., et al. (2018). Chromatographic and Computational Studies of Molecular Lipophilicity and Drug-likeness for few 2-Thioxo-1,3-Thiazolidin-4-one Derivatives and their Analogs. Journal of Chromatographic Science, 56(8), 709-715. [Link]

  • Phenomenex. (n.d.). LC & GC Separation Solutions Guide. [Link]

  • Sander, L. C., & Wise, S. A. (1990). Study of the Changes in Mono-, Di- And Trifunctional Octadecyl-Modified Packings for Reversed-Phase High-Performance Liquid Chromatography With. Journal of Chromatography A, 523, 59-71. [Link]

  • Bosisio, E., & Caboni, M. F. (1992). Analysis of Mono-, Di- and Tri-glycerides by high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD). Journal of Chromatographic Science, 30(9), 351-354. [Link]

  • Sanka, K., et al. (2015). Development and validation of reversed phase high-performance liquid chromatography method for estimation of lercanidipine HCl i. Journal of Basic and Clinical Pharmacy, 6(4), 124-129. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.